AKR1C3-IN-1
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351900 | |
| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327092-81-9 | |
| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of AKR1C3 Inhibition in Androgen Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens.[1] It plays a pivotal role in the conversion of weaker androgens to more active forms, such as the conversion of androstenedione (A⁴dione) to testosterone.[1][2] Elevated expression of AKR1C3 is implicated in the progression of several hormone-dependent cancers, most notably castration-resistant prostate cancer (CRPC), by fueling intratumoral androgen synthesis.[3][4] Consequently, the inhibition of AKR1C3 has emerged as a promising therapeutic strategy to disrupt androgen signaling in these malignancies.[1] This technical guide provides an in-depth overview of the role of AKR1C3 in androgen biosynthesis and the impact of its inhibition, using a representative potent and selective inhibitor, herein referred to as AKR1C3-IN-1, as a model.
AKR1C3 in Androgen Biosynthesis Pathways
AKR1C3 is a key enzyme that participates in multiple pathways of androgen synthesis, including the canonical, alternative, and backdoor pathways.[5] Its primary role is the reduction of 17-ketosteroids to their corresponding 17β-hydroxysteroids.[6]
Canonical Pathway: AKR1C3 catalyzes the conversion of androstenedione to testosterone.[5] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase.
Alternative Pathway: In this pathway, androstenedione is first converted to 5α-androstanedione, which is then reduced by AKR1C3 to DHT.[5]
Backdoor Pathway: This pathway involves the conversion of androsterone to 5α-androstane-3α,17β-diol, a reaction also catalyzed by AKR1C3.[5]
The central role of AKR1C3 in these pathways makes it a critical node for androgen production, particularly in the context of CRPC where tumor cells adapt to low circulating androgen levels by upregulating local steroidogenesis.[7]
Figure 1: Simplified overview of key androgen biosynthesis pathways highlighting the central role of AKR1C3 and its inhibition by this compound.
Quantitative Data for Representative AKR1C3 Inhibitors
The development of potent and selective AKR1C3 inhibitors is a key focus of research. The following table summarizes the in vitro potency of representative AKR1C3 inhibitors.
| Inhibitor | IC50 (nM) for AKR1C3 | Selectivity over AKR1C2 | Reference |
| 5r | 51 | >1216-fold | [3] |
| PTUPB | ~65 | Not specified | [8] |
| Indomethacin Analogue 1 | 300 | >90-fold | [1] |
| Indomethacin Analogue 2 | 940 | >90-fold | [1] |
| Flufenamic acid | 8630 | Non-selective | [1] |
Experimental Protocols
AKR1C3 Enzymatic Activity Assay (In Vitro)
This protocol is a generalized method for determining the inhibitory activity of compounds against recombinant human AKR1C3.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against AKR1C3.
Principle: The enzymatic activity of AKR1C3 is measured by monitoring the NADPH-dependent reduction of a substrate. The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 4-androstene-3,17-dione)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at a constant temperature (e.g., 37°C).
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated relative to a vehicle control (DMSO without inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A generalized workflow for determining the in vitro inhibitory potency of a compound against the AKR1C3 enzyme.
Cell-Based Androgen Production Assay
This protocol outlines a method to assess the effect of an AKR1C3 inhibitor on androgen synthesis in a cellular context.
Objective: To measure the ability of a test compound to inhibit the conversion of an androgen precursor to a potent androgen in a relevant cell line.
Principle: Prostate cancer cells that overexpress AKR1C3 are incubated with a labeled or unlabeled androgen precursor. The production of downstream androgens is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Prostate cancer cell line with high AKR1C3 expression (e.g., 22Rv1, LNCaP-AKR1C3)
-
Cell culture medium and supplements
-
Androgen precursor (e.g., androstenedione)
-
Test compound (this compound)
-
LC-MS system for steroid analysis
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the androgen precursor to the cell culture medium.
-
Incubate for a specified period to allow for steroid metabolism.
-
Collect the cell culture supernatant and/or cell lysates.
-
Extract the steroids from the collected samples.
-
Analyze the levels of the precursor and the product androgens (e.g., testosterone, DHT) using a validated LC-MS method.
-
The inhibition of androgen production is calculated by comparing the amount of product in treated versus untreated cells.
Conclusion
AKR1C3 is a validated therapeutic target for the treatment of hormone-dependent malignancies, particularly castration-resistant prostate cancer. Its central role in the synthesis of potent androgens makes it a critical driver of tumor growth in these diseases. The development of potent and selective inhibitors of AKR1C3, such as the conceptual this compound, represents a promising avenue for therapeutic intervention. The methodologies outlined in this guide provide a framework for the preclinical evaluation of such inhibitors, paving the way for their potential clinical development. Continued research into the structural and functional aspects of AKR1C3 and its inhibitors will be crucial for designing next-generation therapies to overcome resistance to current hormonal treatments.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
AKR1C3-IN-1 and the Regulation of Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in the biosynthesis of androgens and the metabolism of prostaglandins.[1][2][3] Its role in converting prostaglandin H2 (PGH2) to the pro-proliferative prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2 makes it a key player in cellular signaling pathways that drive cell growth and inflammation.[2][3][4] Crucially, by shunting PGD2 towards PGF2α synthesis, AKR1C3 prevents the spontaneous formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a potent anti-proliferative and pro-differentiative ligand for the peroxisome proliferator-activated receptor γ (PPARγ).[2][3] This dual function of promoting proliferative pathways while inhibiting anti-proliferative ones has implicated AKR1C3 in the pathology of various diseases, most notably hormone-dependent cancers such as prostate and breast cancer, as well as hematological malignancies.[2][5]
This technical guide focuses on AKR1C3-IN-1, a potent and selective inhibitor of AKR1C3, and its role in the regulation of prostaglandin metabolism. We will delve into its inhibitory activity, the experimental protocols used to characterize its effects, and the signaling pathways it modulates.
Data Presentation: Quantitative Inhibitory Activity of this compound and Other Inhibitors
The potency and selectivity of AKR1C3 inhibitors are critical parameters for their development as therapeutic agents. This compound has demonstrated high potency against its target enzyme.[1][6][7] The following tables summarize the quantitative data for this compound and other notable AKR1C3 inhibitors for comparative analysis.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | AKR1C3 | 13 | [1][6][7] |
| Indomethacin | AKR1C3 | ~100 | [8] |
| Baccharin | AKR1C3 | ~110 | [5][8] |
| Flufenamic Acid | AKR1C3 | ~51 | [9] |
| Compound 1o (N-PA analog) | AKR1C3 | 38 | [9] |
| S19-1035 | AKR1C3 | 3.04 | [10] |
Table 1: Potency of Various Inhibitors against AKR1C3. This table highlights the half-maximal inhibitory concentration (IC50) of this compound in comparison to other known inhibitors.
| Inhibitor | Selectivity (Fold difference in IC50 or Ki) | Reference |
| Indomethacin | >300-fold selective for AKR1C3 over AKR1C2 | [8] |
| Baccharin | ~500-fold selective for AKR1C3 over AKR1C2 | [8] |
| Compound 26 | ~1000-fold selective for AKR1C3 over AKR1C2 | [11] |
| S19-1035 | >3289-fold selective for AKR1C3 over other isoforms | [10] |
Table 2: Selectivity Profile of AKR1C3 Inhibitors. This table showcases the selectivity of various inhibitors for AKR1C3 over other closely related AKR1C isoforms. High selectivity is crucial to avoid off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on prostaglandin metabolism and cellular processes.
AKR1C3 Enzyme Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified AKR1C3 enzyme.
-
Materials:
-
Recombinant human AKR1C3 protein
-
NADPH (cofactor)
-
Substrate: Prostaglandin D2 (PGD2) or a surrogate substrate like 9,10-phenanthrenequinone (PQ)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and recombinant AKR1C3 enzyme (concentration determined empirically for optimal signal).
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO only).
-
Add the reaction mixture to the wells containing the inhibitor.
-
Initiate the reaction by adding the substrate (PGD2 or PQ) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Prostaglandin Quantification in Cell Culture
This protocol describes the measurement of prostaglandin levels (e.g., PGF2α and PGD2) in cell culture supernatants following treatment with an AKR1C3 inhibitor.
-
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Materials:
-
Cells expressing AKR1C3 (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Commercial PGF2α or PGD2 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
If necessary, stimulate the cells with a precursor like arachidonic acid to induce prostaglandin production.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a prostaglandin-enzyme conjugate to an antibody-coated plate, followed by substrate addition and colorimetric detection.
-
Quantify the prostaglandin concentration by comparing the sample absorbance to a standard curve.
-
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Materials:
-
Cell culture supernatant (as prepared above)
-
Internal standards (e.g., deuterated PGF2α and PGD2)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
-
Procedure:
-
Spike the cell culture supernatant with internal standards.
-
Perform solid-phase extraction to purify and concentrate the prostaglandins.
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the prostaglandins using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each prostaglandin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
-
Cell Proliferation Assay
This assay evaluates the effect of AKR1C3 inhibition on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line known to express AKR1C3
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability or proliferation relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration.
-
Western Blot Analysis of Downstream Signaling Pathways
This protocol is used to assess the impact of AKR1C3 inhibition on the activation of key downstream signaling proteins.
-
Materials:
-
Cells treated with this compound (as in the proliferation assay)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-PPARγ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation or expression levels. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways
Caption: Prostaglandin metabolism pathway regulated by AKR1C3 and the inhibitory effect of this compound.
Experimental Workflows
Caption: A logical workflow for characterizing the activity of this compound.
Conclusion
This compound is a valuable tool for investigating the role of AKR1C3 in prostaglandin metabolism and its associated signaling pathways. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant AKR1C3 activity. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further explore the biological effects of AKR1C3 inhibition and to advance the development of next-generation therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labshake.com [labshake.com]
- 8. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
AKR1C3-IN-1: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding and selectivity profile of AKR1C3-IN-1, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to AKR1C3
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the conversion of androstenedione to testosterone.[3][4] AKR1C3 is overexpressed in a variety of cancers, including castrate-resistant prostate cancer (CRPC) and breast cancer, where it contributes to hormone-driven tumor growth and resistance to therapy.[2][3][5][6][7] The enzyme is also involved in the metabolism of prostaglandins, further implicating it in cancer cell proliferation and survival.[3][8][9][10][11] Consequently, AKR1C3 has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[2][3][6][7]
Target Binding Profile of this compound
This compound has been identified as a highly potent inhibitor of the AKR1C3 enzyme. The primary quantitative measure of its binding affinity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | AKR1C3 | 13 |
| Data sourced from Selleck Chemicals.[12] |
Selectivity Profile
Selective inhibition of AKR1C3 is crucial for therapeutic applications, as off-target inhibition of other closely related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2, can lead to undesirable side effects.[3][5][8] AKR1C1 and AKR1C2 are involved in the catabolism of 5α-dihydrotestosterone (DHT), and their inhibition would be counterproductive in the treatment of prostate cancer.[3][5]
| Compound | AKR1C1 (IC50/Ki) | AKR1C2 (IC50/Ki) | AKR1C3 (IC50/Ki) | AKR1C4 (Inhibition %) | Selectivity for AKR1C3 |
| Compound 26 | >300 µM (inh) | ~300 µM (IC50) | 0.28 µM (IC50) | >300 µM (inh) | ~1000-fold over AKR1C2 |
| Compound 28 | 12 µM (Ki) | 7 µM (Ki) | 0.4 µM (Ki) | >100 µM (inh) | 17-fold over AKR1C2, 30-fold over AKR1C1 |
| 2'-hydroxyflavone | 6 µM (IC50) | >30 µM (IC50) | 0.3 µM (IC50) | - | 20-fold over AKR1C1, >100-fold over AKR1C2 |
| Indomethacin Analogue 1 | - | >90 µM (IC50) | 0.30 µM (IC50) | - | >90-fold over AKR1C2 |
| Data compiled from multiple sources.[6][8][13] |
Experimental Protocols
The determination of target binding and selectivity of AKR1C3 inhibitors involves a series of biochemical and cell-based assays.
Recombinant Protein Expression and Purification
-
Objective: To produce pure, active AKR1C3 enzyme for in vitro assays.
-
Protocol:
-
The human AKR1C3 gene is cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag).
-
The vector is transformed into a suitable expression host, typically E. coli (e.g., BL21(DE3) strain).
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Cells are harvested by centrifugation and lysed.
-
The recombinant AKR1C3 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
-
In Vitro Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of AKR1C3 by 50%.
-
Protocol:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains a buffer (e.g., phosphate buffer, pH 7.4), the cofactor NADPH, the purified AKR1C3 enzyme, and a substrate. A common substrate is S-tetralol.[1]
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response curve).
-
Cellular Assays for Target Engagement and Efficacy
-
Objective: To assess the ability of the inhibitor to block AKR1C3 activity within a cellular context and to evaluate its effect on cancer cell proliferation.
-
Protocol:
-
Cell Lines: Prostate cancer cell lines that overexpress AKR1C3 (e.g., 22Rv1, LNCaP-AKR1C3) are commonly used.[14][15]
-
Testosterone Production Assay:
-
Cells are treated with a precursor steroid, such as androstenedione (A'dione).[4]
-
The cells are also treated with various concentrations of the AKR1C3 inhibitor.
-
After a defined incubation period, the concentration of testosterone produced and secreted into the cell culture medium is measured using an ELISA kit.[16]
-
A reduction in testosterone levels in the presence of the inhibitor indicates target engagement.
-
-
Cell Proliferation Assay:
-
Cells are seeded in 96-well plates and treated with the inhibitor at various concentrations.
-
Cell viability or proliferation is assessed after a period of incubation (e.g., 72 hours) using a standard assay such as the MTT assay, CCK-8 assay, or by direct cell counting.[14]
-
The IC50 for cell growth inhibition can then be calculated.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: AKR1C3 signaling and inhibition.
Caption: AKR1C3 inhibitor characterization workflow.
References
- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 7. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Downstream Effects of AKR1C3 Inhibition by AKR1C3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of AKR1C3 in Disease Pathogenesis
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin F synthase, is a critical enzyme implicated in the progression of various diseases, most notably hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] AKR1C3 catalyzes the conversion of weak androgens and estrogens to their more potent forms, testosterone and 17β-estradiol, respectively, thereby fueling hormone receptor signaling pathways that drive tumor growth.[1][3][4] Additionally, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α), a signaling molecule that can promote cell proliferation.[5][6][7][8]
Given its central role in these proliferative pathways, AKR1C3 has emerged as a promising therapeutic target. Inhibition of AKR1C3 offers a strategy to disrupt these pathological processes. This technical guide focuses on the downstream effects of AKR1C3 inhibition, with a specific focus on the potent inhibitor AKR1C3-IN-1 and its analogs.
This compound: A Potent and Selective Inhibitor
This compound is a highly potent inhibitor of AKR1C3 with a reported IC50 of 13 nM.[9] While extensive quantitative data for this compound is not widely available in the public domain, this guide will utilize data from closely related and well-characterized selective AKR1C3 inhibitors, such as KV-37, to illustrate the downstream consequences of potent AKR1C3 inhibition. KV-37 is a cinnamic acid derivative with high selectivity for AKR1C3 (IC50 = 66 nM) over other AKR1C isoforms.[1] It is crucial to note that while the specific quantitative effects may vary between inhibitors, the general downstream biological consequences are expected to be similar due to the shared mechanism of action.
Downstream Effects of AKR1C3 Inhibition
The inhibition of AKR1C3 by compounds like this compound and its analogs triggers a cascade of downstream effects, primarily impacting steroid hormone synthesis, prostaglandin metabolism, and cellular signaling pathways, which in turn affect cell fate in terms of proliferation and survival.
Modulation of Steroid Hormone Synthesis and Signaling
A primary and well-documented downstream effect of AKR1C3 inhibition is the disruption of androgen and estrogen synthesis.
-
Reduction of Potent Androgens: In prostate cancer cells, AKR1C3 is a key enzyme in the conversion of androstenedione (AD) to testosterone (T).[3][4] Inhibition of AKR1C3 leads to a significant decrease in intracellular testosterone and dihydrotestosterone (DHT) levels.[2] This reduction in potent androgens subsequently diminishes the activation of the androgen receptor (AR), a key driver of prostate cancer growth.[10]
-
Impact on Estrogen Synthesis: In breast cancer, AKR1C3 contributes to the local production of 17β-estradiol from estrone.[1] Inhibition of AKR1C3 is therefore expected to reduce the levels of this potent estrogen, thereby attenuating estrogen receptor (ER) signaling.
Table 1: Quantitative Effects of the AKR1C3 Inhibitor KV-37 on Prostate Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | % Cell Viability | Citation |
| 22Rv1 | KV-37 | 1 | ~80% | |
| 22Rv1 | KV-37 | 10 | ~50% | |
| LNCaP1C3 | KV-37 | 1 | ~75% | |
| LNCaP1C3 | KV-37 | 10 | ~40% |
Alteration of Prostaglandin Metabolism
AKR1C3 plays a crucial role in prostaglandin metabolism by converting PGD2 to 11β-PGF2α.[5][6][7][8][11] This conversion has significant downstream consequences:
-
Inhibition of Pro--proliferative Signaling: 11β-PGF2α is a ligand for the prostaglandin F receptor (FP), which, upon activation, can stimulate pro-proliferative signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] By blocking the production of 11β-PGF2α, AKR1C3 inhibitors can attenuate this pro-growth signaling.
-
Promotion of Anti-proliferative Pathways: In the absence of AKR1C3 activity, PGD2 can be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). 15d-PGJ2 is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor whose activation is associated with cell differentiation and anti-proliferative effects.[11]
Impact on Cellular Signaling Pathways
The modulation of steroid hormones and prostaglandins by AKR1C3 inhibitors leads to downstream changes in key cellular signaling pathways.
Cellular Outcomes: Inhibition of Proliferation and Induction of Apoptosis
The culmination of these molecular changes is a significant impact on cancer cell viability.
-
Decreased Cell Proliferation: By reducing the levels of pro-proliferative androgens and prostaglandins, and by promoting anti-proliferative signaling through PPARγ, AKR1C3 inhibitors effectively suppress the proliferation of cancer cells.
-
Induction of Apoptosis: The disruption of survival signals, particularly through the AR pathway, can lead to the induction of programmed cell death, or apoptosis.[10] Combination therapy of the AKR1C3 inhibitor KV-37 with the anti-androgen enzalutamide has been shown to synergistically induce apoptosis in prostate cancer cells.
Table 2: Induction of Apoptosis by the AKR1C3 Inhibitor KV-37 in Combination with Enzalutamide in 22Rv1 Prostate Cancer Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V positive) | Citation |
| Control | - | ~5% | |
| Enzalutamide | 10 µM | ~15% | |
| KV-37 | 10 µM | ~20% | |
| KV-37 + Enzalutamide | 10 µM each | ~45% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of AKR1C3 inhibition.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of an AKR1C3 inhibitor on the viability and proliferation of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., 22Rv1, LNCaP)
-
Complete cell culture medium
-
AKR1C3 inhibitor (e.g., this compound, KV-37) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the AKR1C3 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with an AKR1C3 inhibitor using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
AKR1C3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the AKR1C3 inhibitor and/or other compounds for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot for Protein Expression
This protocol is for detecting changes in the expression of proteins in key signaling pathways following treatment with an AKR1C3 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the AKR1C3 inhibitor for the desired time, then lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Measurement of Steroid Hormones by LC-MS/MS
This protocol provides a general workflow for the quantification of steroid hormones like testosterone from cell culture media or cell lysates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Internal standards (e.g., deuterated testosterone)
-
Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., methanol, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Collect cell culture media or prepare cell lysates from cells treated with the AKR1C3 inhibitor.
-
Add an internal standard to each sample.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroid hormones.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the hormones using a C18 column with a suitable gradient of mobile phase.
-
Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each hormone based on the peak area ratio to the internal standard and a standard curve.
Measurement of Prostaglandins by EIA
This protocol describes the quantification of prostaglandins like PGD2 and PGF2α using a competitive Enzyme Immunoassay (EIA).
Materials:
-
Prostaglandin EIA kit (specific for the prostaglandin of interest)
-
96-well plate pre-coated with a capture antibody
-
Prostaglandin standards
-
Prostaglandin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from treated cells.
-
Add standards and samples to the wells of the pre-coated plate.
-
Add the prostaglandin-HRP conjugate to each well.
-
Incubate the plate according to the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.
Conclusion
Inhibition of AKR1C3 with potent and selective inhibitors like this compound represents a promising therapeutic strategy for a variety of diseases, particularly hormone-dependent cancers. The downstream effects of AKR1C3 inhibition are multifaceted, leading to a reduction in potent steroid hormones, a favorable shift in prostaglandin metabolism, and the attenuation of pro-proliferative signaling pathways. These molecular changes culminate in the suppression of cancer cell growth and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the downstream consequences of AKR1C3 inhibition in various disease models. Continued research in this area is crucial for the development of novel therapeutics targeting this important enzyme.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]
AKR1C3 Inhibition: A Technical Guide to Its Impact on Hormone-Dependent Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] By catalyzing the conversion of weak steroid hormones to their more active counterparts, AKR1C3 plays a crucial role in the progression of hormone-dependent cancers, such as prostate and breast cancer.[2][3] Its overexpression is frequently correlated with tumor aggressiveness, therapeutic resistance, and poor patient prognosis.[2] Consequently, AKR1C3 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the impact of AKR1C3 inhibition on hormone-dependent cancer progression, focusing on quantitative data, experimental protocols, and key signaling pathways. For the purpose of this guide, "AKR1C3-IN-1" will be used as a representative term for a potent and selective inhibitor of AKR1C3, with data compiled from studies on various such inhibitors.
Data Presentation: Efficacy of AKR1C3 Inhibition
The following tables summarize the quantitative data on the in vitro efficacy of representative AKR1C3 inhibitors in hormone-dependent cancer cell lines.
Table 1: Inhibitory Potency of Selected AKR1C3 Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line | Cancer Type | Reference |
| Indomethacin | AKR1C3 | 8.5 µM | Recombinant | - | [2] |
| SN33638 | AKR1C3 | 13 nM | Recombinant | - | [4] |
| Compound 4 | AKR1C3 | 0.049 µM (Kᵢ) | Recombinant | - | [5] |
| Baccharin | AKR1C3 | 110 nM | Recombinant | - | [6] |
| Flufenamic acid | AKR1C3 | 8.63 µM | Recombinant | - | [2] |
| Compound 1o | AKR1C3 | 38 nM | Recombinant | - | [7] |
| Compound 7 | AKR1C3 | ~14 µM | Recombinant | - | [8] |
Table 2: Effects of AKR1C3 Inhibition on Cancer Cell Proliferation
| Inhibitor | Concentration | Cell Line | Cancer Type | Proliferation Inhibition | Reference |
| Compound 4 | 14.27 µM (IC50) | 22RV1 | Prostate Cancer | 50% | [5] |
| Indomethacin | 20 µM | DU145 (AKR1C3-overexpressing) | Prostate Cancer | Sensitizes to radiation | [9][10] |
| SN33638 | 10 µM | LAPC4 (AKR1C3-overexpressing) | Prostate Cancer | Significant inhibition of androstenedione-stimulated proliferation | [11] |
| Baccharin | 30 µM | MCF-7 | Breast Cancer | Inhibited reduction of farnesal | [6] |
Table 3: Impact of AKR1C3 Inhibition on Steroid Hormone Levels
| Inhibitor | Cell Line | Cancer Type | Effect on Hormone Levels | Reference |
| Indomethacin | LNCaP-AKR1C3 | Prostate Cancer | Blocked testosterone production | [7] |
| SN33638 | HCT116 (AKR1C3-overexpressing) | Colon Cancer | 74.2% inhibition of testosterone production | [11] |
| SN33638 | 22RV1 | Prostate Cancer | 50.8% inhibition of testosterone production | [11] |
| AKR1C3 Knockdown | LNCaP | Prostate Cancer | Decreased DHT synthesis | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of AKR1C3 inhibitors.
AKR1C3 Enzymatic Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.
-
Reagents and Materials:
-
Purified recombinant human AKR1C3 enzyme.
-
NADPH solution (cofactor).
-
Substrate solution (e.g., 9,10-phenanthrenequinone [PQ] or S-tetralol).[8]
-
AKR1C3 inhibitor (e.g., this compound).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the reaction buffer, purified AKR1C3 enzyme, and the AKR1C3 inhibitor at various concentrations.
-
Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).[8]
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time.
-
Initiate the reaction by adding the substrate (e.g., PQ) and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8]
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT or CCK-8)
This protocol assesses the effect of an AKR1C3 inhibitor on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Hormone-dependent cancer cell line (e.g., LNCaP, MCF-7, 22RV1).
-
Complete cell culture medium.
-
AKR1C3 inhibitor (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the AKR1C3 inhibitor. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.
-
Western Blot Analysis for Protein Expression
This protocol is used to determine the expression levels of AKR1C3 and downstream signaling proteins.
-
Reagents and Materials:
-
Cancer cell lysates.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AKR1C3, anti-phospho-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare protein lysates from treated and untreated cancer cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AKR1C3's function and its inhibition is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: AKR1C3 signaling in hormone-dependent cancer.
Caption: Workflow for AKR1C3 inhibitor evaluation.
Caption: AKR1C3's role in steroidogenesis.
Conclusion
The inhibition of AKR1C3 presents a compelling strategy for the treatment of hormone-dependent cancers. By blocking the production of potent androgens and estrogens within the tumor microenvironment, AKR1C3 inhibitors can effectively attenuate the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop novel AKR1C3-targeted therapies. The continued exploration of potent and selective AKR1C3 inhibitors holds significant promise for improving the outcomes of patients with hormone-dependent malignancies.
References
- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmat.upenn.edu [itmat.upenn.edu]
- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of AKR1C3-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical evaluation of AKR1C3-IN-1, a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), through its role in androgen biosynthesis and prostaglandin metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts targeting AKR1C3.
Discovery and Rationale
This compound, chemically identified as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, was discovered through a high-throughput screening campaign designed to identify novel, potent, and selective inhibitors of AKR1C3.[1] The rationale for targeting AKR1C3 stems from its overexpression in CRPC, where it contributes to the intratumoral production of androgens like testosterone and dihydrotestosterone (DHT), which drive tumor growth and resistance to androgen deprivation therapies.[2][3][4] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, leading to the production of proliferative signaling molecules.[2] Therefore, inhibiting AKR1C3 presents a promising therapeutic strategy to overcome resistance and suppress tumor progression in hormone-dependent cancers.
Quantitative Data Summary
The preclinical evaluation of this compound and its analogs has generated significant quantitative data regarding their potency, selectivity, and cellular activity. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Potency of this compound and Analogs against AKR1C Isoforms
| Compound | AKR1C3 IC50 (nM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity for AKR1C3 vs. AKR1C2 |
| This compound | 13 | 20.3 | >30 | >2300-fold |
| Analog 5r | 51 | - | >62000 | >1216-fold |
Data compiled from multiple sources. The IC50 values represent the half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Endpoint | IC50 (µM) |
| Inhibition of PR-104A conversion | HCT116 | Formation of hydroxylamine metabolite | 0.027 |
This table summarizes the potency of this compound in a cellular context, demonstrating its ability to engage and inhibit the target enzyme within a biological system.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro AKR1C3 Inhibition Assay
This spectrophotometric assay is designed to measure the inhibition of recombinant human AKR1C3 enzymatic activity.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: 9,10-phenanthrenequinone (PQ)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Add the recombinant AKR1C3 enzyme to each well and incubate for a pre-determined period at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (PQ).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular AKR1C3 Activity Assay
This assay measures the ability of a compound to inhibit AKR1C3 activity within a cellular environment.
Materials:
-
Human colorectal carcinoma HCT116 cells overexpressing AKR1C3
-
PR-104A (a prodrug activated by AKR1C3)
-
Test compounds (e.g., this compound)
-
Cell culture medium and supplements
-
Spectrophotometer
Procedure:
-
Seed HCT116-AKR1C3 cells in a suitable multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate, PR-104A, to the cells and incubate for a defined period (e.g., 2 hours).
-
Measure the formation of the hydroxylamine metabolite of PR-104A using a spectrophotometric method.
-
Calculate the percentage of inhibition of PR-104A conversion at each concentration of the test compound.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of an AKR1C3 inhibitor prodrug in a mouse xenograft model of prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., SCID)
-
22Rv1 human prostate cancer cells
-
Prodrug of an AKR1C3 inhibitor (e.g., compound 4r, a methyl ester of a potent AKR1C3 inhibitor)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 22Rv1 cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the AKR1C3 inhibitor prodrug or vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor. A recent study demonstrated that a prodrug of a potent AKR1C3 inhibitor led to a dose-dependent reduction in tumor volume in a 22Rv1 prostate cancer xenograft model.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: AKR1C3-mediated androgen synthesis pathway in prostate cancer.
Caption: AKR1C3 role in prostaglandin signaling and its inhibition.
Caption: Preclinical discovery and evaluation workflow for this compound.
Conclusion
This compound is a highly potent and selective inhibitor of AKR1C3, demonstrating significant promise in preclinical studies. Its discovery and characterization provide a valuable chemical tool for further investigating the role of AKR1C3 in cancer biology. The development of prodrug strategies to improve its pharmacokinetic properties has shown success in vivo, paving the way for potential clinical development. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the foundational data and methodologies that underpin the therapeutic potential of targeting AKR1C3.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of AKR1C3-IN-1 in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy. A key enzyme implicated in this resistance mechanism is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which facilitates the intratumoral synthesis of potent androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This whitepaper provides a comprehensive technical overview of the role of AKR1C3 in CRPC and the therapeutic potential of its inhibition by AKR1C3-IN-1. We delve into the molecular mechanisms of AKR1C3, the impact of its inhibition on cancer cell biology, and detailed experimental protocols for studying this critical therapeutic target.
Introduction to AKR1C3 in Prostate Cancer
Prostate cancer is an androgen-dependent malignancy, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease.[4] However, most patients eventually progress to CRPC, a lethal form of the disease characterized by renewed AR activity.[1] One of the primary mechanisms underlying this progression is the upregulation of intratumoral steroidogenesis, allowing cancer cells to produce their own androgens.[5]
AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), has emerged as a pivotal enzyme in this process.[1][2] It catalyzes the conversion of weaker androgen precursors, such as androstenedione (AD) and dehydroepiandrosterone (DHEA), into the potent AR ligands testosterone and DHT.[1][2][3] Notably, AKR1C3 expression is significantly elevated in metastatic and castration-resistant prostate tumors compared to primary, hormone-sensitive cancer.[1][6] This upregulation is considered an adaptive response to the low-androgen environment created by ADT.[1]
Beyond its enzymatic function, AKR1C3 has been shown to act as a coactivator of the androgen receptor, further amplifying AR signaling and promoting cancer cell growth and survival.[7] This dual role makes AKR1C3 a highly attractive therapeutic target for overcoming resistance to current CRPC therapies.
This compound: A Potent Inhibitor of AKR1C3
This compound is a potent and selective inhibitor of the AKR1C3 enzyme.[8] Its primary mechanism of action is the direct inhibition of the enzymatic activity of AKR1C3, thereby blocking the synthesis of testosterone and DHT within prostate cancer cells.
Mechanism of Action
By binding to the active site of AKR1C3, this compound prevents the reduction of 17-ketosteroids to their active 17β-hydroxy forms. This leads to a decrease in the intratumoral concentrations of testosterone and DHT, thereby reducing the ligand-dependent activation of the androgen receptor. The expected downstream effects include the downregulation of AR target genes, such as prostate-specific antigen (PSA), and the inhibition of androgen-driven cell proliferation.[2]
dot
Caption: Mechanism of action of this compound in CRPC.
Quantitative Data on AKR1C3 Inhibition
The following tables summarize key quantitative data related to the inhibition of AKR1C3 and its effects on CRPC cells. While specific data for this compound is highlighted, data from other well-characterized AKR1C3 inhibitors are also included to provide a broader context.
Table 1: In Vitro Efficacy of AKR1C3 Inhibitors
| Inhibitor | IC50 (AKR1C3) | Cell Line | Effect on Proliferation | Reference |
| This compound | 13 nM | Not Specified | Not Specified | [8] |
| Indomethacin | 8.5 µM | DuCaP | Inhibition of DHEA-induced growth | [9][10] |
| SN33638 | Low nM | LAPC4 (AKR1C3-overexpressing), 22RV1 | Partial inhibition | [7] |
| MF-15 | Not Specified | 22Rv1 | Inhibition | [11] |
Table 2: Effects of AKR1C3 Inhibition on Androgen Signaling
| Inhibitor | Cell Line | Effect on Androgen Levels | Effect on PSA Expression | Reference |
| Indomethacin | VCaP xenograft | Decrease in Testosterone and DHT | Blocked AD-induced expression | [1] |
| shRNA knockdown of AKR1C3 | VCaP | - | Reduction in R1881-induced expression | [2] |
| SN33638 | LAPC4 (AKR1C3-overexpressing), 22RV1 | Partial inhibition of testosterone formation | Partial inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of AKR1C3 and the efficacy of its inhibitors in CRPC.
dot
Caption: Experimental workflow for evaluating AKR1C3 inhibitors.
AKR1C3 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.
-
Principle: The assay monitors the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of a substrate by AKR1C3.
-
Reagents:
-
Purified recombinant human AKR1C3 protein
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Test inhibitor (e.g., this compound)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Add the AKR1C3 enzyme to the mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT/WST-8)
This assay assesses the effect of AKR1C3 inhibition on the proliferation and viability of CRPC cells.
-
Principle: Tetrazolium salts (MTT or WST-8) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Reagents:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 48-72 hours).
-
Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as AKR1C3, AR, and PSA.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Reagents:
-
CRPC cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-PSA)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes, such as those regulated by the androgen receptor.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA, followed by amplification with gene-specific primers in the presence of a fluorescent dye.
-
Reagents:
-
Total RNA extracted from CRPC cells
-
Reverse transcriptase and dNTPs
-
Gene-specific primers for target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
-
Procedure:
-
Isolate total RNA from cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of AKR1C3 inhibitors in a living organism.
-
Principle: Human CRPC cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CRPC cell line (e.g., 22Rv1, VCaP)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant CRPC cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, androgen measurement).
-
Signaling Pathways and Logical Relationships
The inhibition of AKR1C3 by this compound has significant implications for multiple signaling pathways in CRPC.
dot
Caption: Downstream effects of AKR1C3 inhibition on AR signaling.
Inhibition of AKR1C3 by this compound directly impacts the androgen synthesis pathway, leading to a reduction in potent androgens. This, in turn, attenuates the activation of the androgen receptor and the transcription of its target genes, ultimately inhibiting CRPC cell proliferation and potentially overcoming resistance to other AR-targeted therapies. Furthermore, there is evidence suggesting that AKR1C3 may also influence other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are also critical for cancer cell growth and survival.[13][14]
Conclusion
AKR1C3 is a critical driver of castration-resistant prostate cancer through its dual roles in intratumoral androgen synthesis and androgen receptor coactivation. The potent and selective inhibitor this compound represents a promising therapeutic agent for the treatment of CRPC. By blocking the production of potent androgens within the tumor microenvironment, this compound can effectively suppress the androgen receptor signaling that fuels the growth and survival of CRPC cells. The experimental protocols and data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound and other inhibitors of this important therapeutic target. Continued research in this area holds the potential to deliver novel and effective treatments for patients with advanced prostate cancer.
References
- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 7. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 13. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
understanding the therapeutic potential of AKR1C3 inhibitors like AKR1C3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical enzyme implicated in the pathophysiology of a range of diseases, most notably in cancer and inflammatory conditions. Its role in the biosynthesis of potent androgens and the metabolism of prostaglandins positions it as a key driver of disease progression and therapeutic resistance. Consequently, the development of potent and selective AKR1C3 inhibitors has garnered significant interest as a promising therapeutic strategy. This technical guide provides an in-depth overview of the therapeutic potential of AKR1C3 inhibitors, with a focus on compounds like AKR1C3-IN-1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to AKR1C3
AKR1C3 is a member of the aldo-keto reductase superfamily and functions as a pivotal enzyme in several metabolic pathways.[1][2] It catalyzes the reduction of a wide range of substrates, including steroids and prostaglandins.[1][3]
Steroid Metabolism: AKR1C3 is a key enzyme in androgen biosynthesis, converting weak androgens like androstenedione (AD) to the potent androgen testosterone (T).[1][4] In castration-resistant prostate cancer (CRPC), where tumor growth is driven by intratumoral androgen synthesis, AKR1C3 is frequently overexpressed.[4][5] This enzyme is involved in all three major pathways of androgen synthesis: the canonical, alternative, and backdoor pathways.[6] By producing testosterone and dihydrotestosterone (DHT), AKR1C3 activates the androgen receptor (AR), promoting tumor growth and survival.[1][3]
Prostaglandin Metabolism: AKR1C3 also functions as a prostaglandin F synthase, catalyzing the conversion of prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2α (PGF2α).[6][7] PGF2α is a ligand for the prostaglandin F receptor (FP), which upon activation, can stimulate proliferative signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[6] Conversely, by metabolizing PGD2, AKR1C3 reduces the formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a natural ligand for the anti-proliferative peroxisome proliferator-activated receptor γ (PPARγ).[6][7]
The multifaceted roles of AKR1C3 in promoting cell proliferation, survival, and therapeutic resistance in various cancers, including prostate, breast, and acute myeloid leukemia (AML), make it an attractive therapeutic target.[3][6][7]
AKR1C3 Inhibitors: Mechanism of Action and Therapeutic Rationale
The primary mechanism of action of AKR1C3 inhibitors is the blockade of its enzymatic activity. By inhibiting AKR1C3, these compounds can simultaneously disrupt androgen synthesis and modulate prostaglandin signaling, leading to several therapeutic benefits:
-
Suppression of Tumor Growth: In hormone-dependent cancers like prostate and breast cancer, AKR1C3 inhibitors reduce the intratumoral production of potent androgens, thereby decreasing the activation of the androgen and estrogen receptors and inhibiting tumor cell proliferation.[4][8]
-
Overcoming Therapeutic Resistance: Overexpression of AKR1C3 is a known mechanism of resistance to standard cancer therapies, including androgen deprivation therapy (ADT) and chemotherapy agents like doxorubicin.[5][7] AKR1C3 inhibitors can re-sensitize resistant cancer cells to these treatments.[7][8]
-
Modulation of Inflammatory Responses: In conditions like atopic dermatitis, where PGD2-mediated inflammation plays a role, AKR1C3 inhibition can alter the balance of pro- and anti-inflammatory prostaglandins.
Quantitative Data on AKR1C3 Inhibitors
A variety of small molecule inhibitors targeting AKR1C3 have been developed and evaluated. The following tables summarize the in vitro potency of selected AKR1C3 inhibitors.
Table 1: In Vitro Potency of Selected AKR1C3 Inhibitors
| Inhibitor | Type | IC50 (nM) for AKR1C3 | Selectivity (fold) vs. AKR1C2 | Reference(s) |
| This compound | Not Specified | 13 | Not Specified | [9] |
| SN33638 | N-phenylsulfonyl-piperidine | 13 | >300 | [6] |
| ASP9521 | N-(indolyl)-carbonyl piperidine | ~10 | >100 | [5] |
| Indomethacin | NSAID | Potent, but non-selective | Low | [6] |
| Flufenamic acid | NSAID | 51 | 7 | [4] |
| Compound 27 (S19-1035) | Not Specified | 3.04 | >3289 | [8] |
| Compound 4 (AI-discovered) | Not Specified | 122 | High | [10] |
| PTUPB | Not Specified | 65 | Not Specified | [11] |
| Baccharin | Natural Product | 100 | 510 | [3] |
| Compound 5r | Not Specified | 51 | >1216 | [5] |
| Compound 7 | 17α-picolyl androstane | 14,000 | Not Specified | [12] |
| Compound 2 | 17(E)-picolinylidene androstane | 16,170 | Not Specified | [12] |
| Compound 3 | 17(E)-picolinylidene androstane | 12,090 | Not Specified | [12] |
| Olaparib | PARP Inhibitor | 2,480 (cellular) | Not Specified | [2] |
| S07-2010 (pan-AKR1C) | Not Specified | 190 | Low | [13] |
Key Experimental Protocols
The evaluation of AKR1C3 inhibitors involves a tiered screening approach, encompassing enzymatic assays, cell-based assays, and in vivo models.[6]
Tier 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant AKR1C3.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human AKR1C3 enzyme is used. A suitable substrate, such as S-tetralol or 9,10-phenanthrenequinone (PQ), and the cofactor NADPH are prepared in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[11][14][15]
-
Reaction Mixture: The reaction is typically performed in a 96-well plate format. Each well contains the buffer, NADPH, the substrate, and the test inhibitor at various concentrations.[15]
-
Initiation and Measurement: The reaction is initiated by the addition of the AKR1C3 enzyme. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm or the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.[12][15]
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15] The Cheng-Prusoff equation can be used to calculate the Ki value from the IC50 value if the mechanism of inhibition is competitive.[14]
Tier 2: Selectivity Assays
Objective: To assess the selectivity of the inhibitor for AKR1C3 over other closely related AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4).
Methodology: The in vitro enzyme inhibition assay described above is repeated using recombinant AKR1C1, AKR1C2, and AKR1C4 enzymes. The IC50 values for each isoform are determined and compared to the IC50 value for AKR1C3 to calculate the selectivity ratio.[4][14]
Tier 3: Cell-Based Assays
Objective: To evaluate the ability of the inhibitor to penetrate cells and inhibit AKR1C3 activity in a cellular context, and to assess its effect on cell proliferation.
Methodology (Androgen Conversion Assay):
-
Cell Culture: A suitable cell line that overexpresses AKR1C3, such as LNCaP cells stably transfected with AKR1C3 (LNCaP-AKR1C3) or HEK-293 cells expressing AKR1C3, is used.[6]
-
Treatment: Cells are treated with a substrate for AKR1C3 (e.g., androstenedione) in the presence of varying concentrations of the test inhibitor.[6]
-
Metabolite Analysis: After a defined incubation period, the cell culture medium is collected, and the levels of the product (e.g., testosterone) are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]
-
Data Analysis: The inhibition of androgen conversion is calculated for each inhibitor concentration to determine the cellular IC50 value.
Methodology (Cell Proliferation Assay):
-
Cell Seeding: Cancer cell lines known to express AKR1C3 (e.g., 22Rv1 for prostate cancer, MCF-7/DOX for doxorubicin-resistant breast cancer) are seeded in 96-well plates.[1][10]
-
Treatment: Cells are treated with the inhibitor alone or in combination with a chemotherapeutic agent for a specified duration (e.g., 72 hours).[10]
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo Luminescent Cell Viability Assay.[11][16]
-
Data Analysis: The IC50 value for cell proliferation is calculated from the dose-response curve. For combination studies, the combination index (CI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.[10]
Tier 4: In Vivo Xenograft Models
Objective: To evaluate the in vivo efficacy of the AKR1C3 inhibitor in reducing tumor growth in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.[1][6]
-
Tumor Implantation: Human cancer cells (e.g., 22Rv1 or VCaP for prostate cancer) are subcutaneously injected into the flanks of the mice to establish tumors.[1][11]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[1][17]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored to assess toxicity.[17]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving AKR1C3 and a typical experimental workflow for inhibitor evaluation.
AKR1C3-Mediated Signaling Pathways
Caption: AKR1C3 signaling pathways in steroid and prostaglandin metabolism.
Experimental Workflow for AKR1C3 Inhibitor Evaluation
References
- 1. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AKR1C3-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] Its overexpression is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), where it contributes to intratumoral androgen synthesis and resistance to standard therapies.[3][4][5] AKR1C3-IN-1 is a highly potent and selective inhibitor of AKR1C3 with an IC50 of 13 nM, making it a valuable tool for preclinical cancer research.[6] These application notes provide detailed protocols and guidance for the utilization of this compound in xenograft mouse models to evaluate its in vivo efficacy.
Mechanism of Action
AKR1C3 catalyzes the conversion of weaker androgens, such as androstenedione (A4), to more potent androgens like testosterone (T), which can then be converted to dihydrotestosterone (DHT).[4] In CRPC, where circulating androgen levels are low due to androgen deprivation therapy, the intratumoral synthesis of androgens by enzymes like AKR1C3 can reactivate androgen receptor (AR) signaling, promoting tumor growth and survival.[3][7] AKR1C3 is also involved in prostaglandin metabolism, which can influence cell proliferation and inflammation.[1][8]
This compound, by selectively inhibiting AKR1C3, is designed to block these pathways, thereby reducing intratumoral androgen levels and inhibiting the growth of hormone-dependent cancers.[3][6]
Signaling Pathways
The inhibition of AKR1C3 by this compound impacts key signaling pathways involved in cancer progression. Below are diagrams illustrating the targeted pathways.
Caption: Inhibition of the Androgen Synthesis Pathway by this compound.
Caption: Inhibition of the Prostaglandin Pathway by this compound.
Preclinical Data Summary
While specific in vivo data for this compound is not yet published, the following table summarizes representative data from preclinical studies of other potent and selective AKR1C3 inhibitors in prostate cancer xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
| Inhibitor | Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Prodrug of 5r | 22Rv1 Xenograft | NSG mice | 25 mg/kg, oral gavage, daily | 28 days | ~50% | [4][9] |
| Prodrug of 5r | 22Rv1 Xenograft | NSG mice | 50 mg/kg, oral gavage, daily | 28 days | ~75% | [4][9] |
| Indomethacin | CWR22Rv1 Xenograft | SCID mice | 10 mg/kg, i.p., 5 days/week | 4 weeks | Significant reduction in tumor growth when combined with abiraterone | [5] |
Experimental Protocols
The following protocols are generalized from established methodologies for using small molecule inhibitors in xenograft mouse models and should be adapted for the specific experimental design.
Xenograft Model Establishment
Caption: Workflow for a typical xenograft study with this compound.
Materials:
-
This compound (Selleck Chemicals, Cat. No. S0468)
-
AKR1C3-expressing cancer cell line (e.g., 22Rv1, CWR22Rv1 for prostate cancer)
-
Immunocompromised mice (e.g., NSG, SCID, or nude mice), male, 6-8 weeks old
-
Sterile PBS, cell culture medium, and supplements
-
Matrigel (optional, to improve tumor take rate)
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Based on the high potency of this compound, initial dose-ranging studies are recommended. A starting point could be in the range of 10-50 mg/kg, administered daily by oral gavage or intraperitoneal injection.
-
Prepare a fresh stock solution of this compound in a suitable vehicle. For example, a formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The vehicle alone should be administered to the control group.
-
Administer the calculated dose to each mouse based on its body weight.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set treatment duration (e.g., 28 days).
-
At the endpoint, euthanize mice according to institutional guidelines.
-
-
Data Analysis and Pharmacodynamics:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excise tumors for weighing and pharmacodynamic analysis (e.g., Western blot for AKR1C3 and AR protein levels, LC-MS for intratumoral androgen levels).
-
Conclusion
This compound is a promising tool for investigating the role of AKR1C3 in cancer progression and for evaluating the therapeutic potential of its inhibition. The provided protocols and data, based on studies with similar potent AKR1C3 inhibitors, offer a solid foundation for designing and executing in vivo studies in xenograft mouse models. Careful dose optimization and monitoring for efficacy and toxicity will be crucial for successful preclinical evaluation.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative AKR1C3 Inhibitor in Animal Studies
Introduction to AKR1C3 and its Inhibition
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens such as testosterone and dihydrotestosterone. Its overexpression is implicated in the progression of castration-resistant prostate cancer (CRPC) by driving intratumoral androgen production. Furthermore, AKR1C3 is involved in the metabolism of prostaglandins and can contribute to chemoresistance. Inhibition of AKR1C3 is a promising therapeutic strategy for CRPC and other hormone-dependent malignancies.
The representative inhibitor, 5r , is a potent and selective inhibitor of AKR1C3. To improve its pharmacokinetic properties for in vivo applications, a methyl ester prodrug, 4r , was developed. This prodrug is converted to the active acid form (5r) in vivo.
Quantitative Data Summary
The following tables summarize the in vivo data for the representative AKR1C3 inhibitor prodrug 4r .
Table 1: In Vivo Efficacy of AKR1C3 Inhibitor Prodrug (4r) in 22Rv1 Xenograft Model
| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Treatment Schedule | Outcome |
| Male SCID Mice | 22Rv1 (human prostate cancer) | Vehicle Control | - | Intraperitoneal (i.p.) | Daily | - |
| Male SCID Mice | 22Rv1 (human prostate cancer) | Prodrug 4r | 25 mg/kg | Intraperitoneal (i.p.) | Daily | Dose-dependent reduction in tumor volume |
| Male SCID Mice | 22Rv1 (human prostate cancer) | Prodrug 4r | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Significant reduction in tumor volume without observed toxicity |
Table 2: Pharmacokinetic Profile of the Active Inhibitor (5r) after Administration of Prodrug (4r)
| Animal Model | Compound Administered | Dosage | Administration Route | Cmax of 5r | Systemic Exposure of 5r |
| Mice | Prodrug 4r | 50 mg/kg | Intraperitoneal (i.p.) | Increased | Increased (compared to direct administration of 5r) |
Experimental Protocols
22Rv1 Prostate Cancer Xenograft Model Protocol
This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model of human prostate cancer using the 22Rv1 cell line.
Materials:
-
22Rv1 human prostate carcinoma cells
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Male severe combined immunodeficient (SCID) mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture 22Rv1 cells in appropriate growth medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each male SCID mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of AKR1C3 Inhibitor Prodrug (4r)
Materials:
-
AKR1C3 inhibitor prodrug (4r)
-
Vehicle (e.g., a mixture of DMSO, PEG300, and saline)
-
Sterile syringes and needles
Procedure:
-
Formulation Preparation: Prepare the dosing solution by first dissolving the prodrug 4r in a minimal amount of DMSO. Then, add PEG300 and finally saline to achieve the desired final concentration and vehicle composition. For example, a vehicle could consist of 10% DMSO, 40% PEG300, and 50% saline. The formulation should be prepared fresh daily.
-
Dosage Calculation: Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose (e.g., 25 mg/kg or 50 mg/kg).
-
Administration: Administer the calculated dose to each mouse via intraperitoneal (i.p.) injection daily. The vehicle control group should receive an equivalent volume of the vehicle solution.
Efficacy Evaluation
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes twice weekly throughout the treatment period.
-
Body Weight Monitoring: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Data Analysis: At the end of the study, compare the tumor volumes between the treated and control groups to determine the efficacy of the AKR1C3 inhibitor. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
Visualizations
AKR1C3 Signaling Pathway in Prostate Cancer
Caption: AKR1C3 signaling pathway in prostate cancer and the point of intervention by an inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of an AKR1C3 inhibitor.
Application Notes and Protocols: Enhancing Doxorubicin Efficacy by Targeting AKR1C3 with AKR1C3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression and therapeutic resistance of various cancers.[1][2] Its overexpression is linked to poor prognosis and resistance to chemotherapeutic agents, including the widely used anthracycline, doxorubicin.[3][4] AKR1C3 contributes to chemoresistance through multiple mechanisms, primarily by metabolizing doxorubicin into its less active alcohol metabolite, doxorubicinol.[5] This metabolic inactivation reduces the cytotoxic efficacy of doxorubicin.[5][6] Furthermore, AKR1C3 is involved in the biosynthesis of androgens and prostaglandins, and it can modulate pro-survival signaling pathways such as AKT and ERK, further protecting cancer cells from chemotherapy-induced apoptosis.[2][7][8]
AKR1C3-IN-1 is a potent and selective inhibitor of AKR1C3. By blocking the enzymatic activity of AKR1C3, this compound prevents the inactivation of doxorubicin and can re-sensitize resistant cancer cells to its cytotoxic effects.[9] This combination strategy holds promise for improving the therapeutic outcome of doxorubicin-based chemotherapy, particularly in tumors with high AKR1C3 expression. These application notes provide an overview of the rationale, supporting data, and experimental protocols for combining this compound with doxorubicin.
Data Presentation
The combination of an AKR1C3 inhibitor with doxorubicin has been shown to significantly enhance the cytotoxicity of doxorubicin in resistant cancer cell lines. The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of AKR1C3 Overexpression on Doxorubicin IC50
| Cell Line | Modification | Fold Increase in Doxorubicin IC50 | Reference |
| MCF-7 | AKR1C3 Overexpression | 3.2-fold | [4] |
| MCF-7 | AKR1C3 Overexpression | 6-fold | [3] |
| MCF-7/DOX (Doxorubicin Resistant) | High AKR1C3 Expression | - | [3][4] |
Table 2: Synergistic Effects of AKR1C3 Inhibitors with Chemotherapy
| AKR1C3 Inhibitor | Chemotherapeutic Agent | Cell Line | Effect | Reference |
| S07-2010 (pan-AKR1C inhibitor) | Doxorubicin (25 µM) | MCF-7/DOX | 29% reduction in cell viability with 10 µM inhibitor | [10] |
| Selective AKR1C3 Inhibitors | Daunorubicin | HL-60, KG1a | Up to 10-fold potentiation of cytotoxicity | [11] |
| Selective AKR1C3 Inhibitors | Etoposide | HL-60 | IC50 reduced from 1.16 to 0.21 µM | [11] |
| 5β-cholanic acid | Doxorubicin | MCF-7DOX2-12 | Restored doxorubicin sensitivity (IC50 ~22.9 nM) | [12] |
Signaling Pathways
AKR1C3 influences several signaling pathways that contribute to cell survival and proliferation, thereby promoting chemoresistance. Inhibition of AKR1C3 can disrupt these pathways and enhance the efficacy of chemotherapeutic agents like doxorubicin.
Caption: AKR1C3-mediated signaling pathways promoting chemoresistance.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and doxorubicin. Specific details may need to be optimized for different cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This assay determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MCF-7/DOX)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (dissolved in sterile water or saline)
-
MTT or CCK-8 assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Doxorubicin alone at various concentrations
-
Combination of a fixed concentration of this compound with varying concentrations of doxorubicin (or vice versa).
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI).
Caption: Workflow for cell viability and synergy analysis.
Protocol 2: Western Blot Analysis
This protocol is used to assess the protein levels of AKR1C3 and key signaling molecules.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
Materials:
-
Treated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound, doxorubicin, or the combination for a predetermined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion
The combination of this compound with doxorubicin presents a promising strategy to overcome chemoresistance in cancers with high AKR1C3 expression. The provided data and protocols offer a framework for researchers to investigate this therapeutic approach further. By inhibiting AKR1C3, this compound can enhance the cytotoxic effects of doxorubicin, potentially leading to improved clinical outcomes. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and mechanisms of AKR1C3 inducing doxorubicin resistance in breast cancer [jcpu.cpu.edu.cn]
- 4. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Mediates Chemotherapy Resistance in Esophageal Adenocarcinoma via ROS Detoxification [mdpi.com]
- 8. mednexus.org [mednexus.org]
- 9. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 11. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance with an AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in mediating drug resistance and the potential of a specific inhibitor, herein referred to as AKR1C3-IN-1, to overcome this resistance. The protocols outlined below are designed to be detailed and robust, enabling researchers to generate reproducible and meaningful data.
Introduction to AKR1C3 and Drug Resistance
Aldo-Keto Reductase 1C3 (AKR1C3) is a multifunctional enzyme that has been implicated in the progression and therapeutic resistance of various cancers, including prostate, breast, and lung cancer.[1][2] Its roles in androgen biosynthesis, prostaglandin metabolism, and detoxification of chemotherapeutic agents contribute to reduced drug efficacy.[3][4] Overexpression of AKR1C3 is often associated with a poor prognosis and resistance to standard cancer therapies.[2] Consequently, inhibitors of AKR1C3 are being actively investigated as a strategy to resensitize resistant cancer cells to chemotherapy.[1][4]
AKR1C3 exerts its pro-survival and drug-resistant effects through the activation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation and inhibit apoptosis.[3] This document provides a framework for designing and executing experiments to explore the interplay between AKR1C3, drug resistance, and the efficacy of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Selectivity vs. AKR1C1 | Selectivity vs. AKR1C2 |
| This compound (Example) | AKR1C3 | 3.04 | >3000-fold | >3000-fold |
| Indomethacin (Reference) | AKR1C3 | 8500 | Weak Inhibition | Weak Inhibition |
Note: The data for this compound is representative of a highly potent and selective inhibitor found in the literature.[1] IC50 values for specific inhibitors should be determined experimentally.
Table 2: Effect of this compound on Chemotherapy IC50 in Drug-Resistant Cells
| Cell Line | Chemotherapeutic Agent | Treatment | IC50 (µM) | Fold Reversal of Resistance |
| Drug-Resistant Cancer Cell Line | Doxorubicin | Doxorubicin alone | 15.2 | - |
| Doxorubicin + this compound (1 µM) | 2.5 | 6.1 | ||
| Parental Cancer Cell Line | Doxorubicin | Doxorubicin alone | 1.8 | - |
Note: This table presents hypothetical data to illustrate the expected outcome of combining a chemotherapeutic agent with this compound in a drug-resistant cell line.
Signaling Pathways and Experimental Workflows
References
- 1. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AKR1C3 Enzyme Activity with AKR1C3-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the enzymatic activity of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and characterizing the inhibitory effects of AKR1C3-IN-1. The provided methodologies are essential for researchers in oncology, endocrinology, and drug discovery focused on targeting steroid and prostaglandin metabolism.
Introduction to AKR1C3
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] It belongs to the aldo/keto reductase superfamily, which are NAD(P)H-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols.[1][3][4] AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to tumor growth and therapeutic resistance.[5][6] The enzyme is implicated in multiple signaling pathways, including the androgen receptor (AR), PI3K/Akt, and MAPK pathways.[2][7][8]
This compound: A Potent and Specific Inhibitor
This compound is a highly potent and specific inhibitor of the AKR1C3 enzyme. Its ability to selectively block AKR1C3 activity makes it a valuable tool for studying the enzyme's function and a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other example inhibitors against the AKR1C3 enzyme.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | AKR1C3 | 13 nM | Biochemical | [9] |
| Indomethacin | AKR1C3 | ~2-3 µM | Purified Enzyme | [5] |
| GTx-560 | AKR1C3 | ~2-3 µM | Purified Enzyme | [5] |
| Compound 27 | AKR1C3 | 3.04 nM | Biochemical | [6] |
| Olaparib | AKR1C3 | 2.48 µM | Cellular | [10] |
Signaling Pathway of AKR1C3 in Cancer
The diagram below illustrates the central role of AKR1C3 in androgen biosynthesis and prostaglandin metabolism, leading to cancer cell proliferation and survival.
Experimental Protocols
The following protocols provide a framework for conducting biochemical and cell-based assays to measure AKR1C3 activity and inhibition.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for evaluating the efficacy of AKR1C3 inhibitors like this compound.
Protocol 1: Biochemical Assay for AKR1C3 Activity and Inhibition
This assay measures the activity of purified recombinant AKR1C3 by monitoring the change in NADPH fluorescence.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Substrate: S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol) or Androstenedione
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
Prepare a stock solution of the substrate (e.g., S-tetralol) in a suitable solvent like DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant AKR1C3 enzyme (final concentration ~50-100 nM)
-
This compound at various concentrations (or DMSO for control)
-
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Assay for AKR1C3 Activity and Inhibition
This assay measures the ability of this compound to inhibit AKR1C3 activity within a cellular context, for example, by quantifying the conversion of androstenedione to testosterone in AKR1C3-overexpressing cells.[13]
Materials:
-
Prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3 or HEK-293-AKR1C3)[13]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
Substrate: Androstenedione (A'dione)
-
Testosterone ELISA kit or LC-MS/MS system for quantification
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Plating:
-
Culture AKR1C3-overexpressing cells in appropriate media.
-
Seed the cells into 24-well or 12-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with fresh, serum-free medium containing various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the inhibitor for 2-4 hours.
-
-
Substrate Addition:
-
Add the substrate, androstenedione (e.g., final concentration of 10 nM), to each well.[5]
-
Incubate for a defined period (e.g., 16-24 hours) to allow for enzymatic conversion.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of testosterone in the supernatant using a commercial ELISA kit or by LC-MS/MS analysis.
-
Lyse the cells and determine the total protein concentration in each well to normalize the testosterone production.
-
-
Data Analysis:
-
Calculate the amount of testosterone produced per mg of total protein for each condition.
-
Determine the percent inhibition of testosterone production for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the cellular IC50 value.
-
These protocols provide a robust foundation for investigating AKR1C3 enzymatic activity and the efficacy of its inhibitors. Researchers should optimize specific conditions, such as enzyme/cell concentration and incubation times, for their particular experimental setup.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 aldo-keto reductase family 1 member C3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
AKR1C3-IN-1: A Potent Tool for Interrogating Prostaglandin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme in the biosynthesis of prostaglandins, which are key signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, cell proliferation, and cancer. AKR1C3 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and, notably, shunts prostaglandin D2 (PGD2) towards the production of 9α,11β-PGF2.[1][2][3] This enzymatic activity diverts PGD2 from its spontaneous dehydration into the anti-proliferative and pro-differentiative 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] By generating pro-proliferative prostaglandins that signal through the F prostanoid (FP) receptor and activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, AKR1C3 plays a significant role in various disease states, particularly in cancer.[6][7][8]
AKR1C3-IN-1 is a highly potent and selective small molecule inhibitor of AKR1C3, with a reported IC50 of 13 nM.[9] Its selectivity and potency make it an invaluable research tool for elucidating the specific roles of AKR1C3 in prostaglandin signaling and for validating AKR1C3 as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to investigate its effects on prostaglandin metabolism and downstream cellular signaling.
Quantitative Data
The following tables summarize the inhibitory potency of this compound and other commonly used inhibitors against AKR1C3 and related isoforms, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Potency of Selected Compounds against AKR1C Isoforms
| Compound | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) | AKR1C3 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| This compound | >10,000 | >10,000 | 13 | >769 | [9] |
| Indomethacin | >30,000 | >30,000 | 100 | >300 | [10] |
| Flufenamic Acid | 2,800 | 1,060 | 38 | 28 | [6] |
Table 2: Cellular Activity of AKR1C3 Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| Indomethacin | DU145 (Prostate Cancer) | Cell Viability | Inhibition of radioresistance | 20 µM restores radiosensitivity | [2] |
| 2'-hydroxyflavanone | Keloid Fibroblasts | PGD2 Metabolism | Reduction of 9α,11β-PGF2 formation | Attenuated 9α,11β-PGF2 production | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the prostaglandin signaling pathway modulated by AKR1C3, the mechanism of action for this compound, and a typical experimental workflow for its use.
Figure 1: Prostaglandin signaling pathway modulated by AKR1C3.
Figure 2: Mechanism of action of this compound.
Figure 3: Experimental workflow for studying AKR1C3 using this compound.
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol details a fluorescence-based assay to determine the IC50 of this compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Prepare the substrate solution: Dissolve S-tetralol in assay buffer to a final concentration of 165 µM (Km for AKR1C3).[1]
-
Prepare the cofactor solution: Dissolve NADP+ in assay buffer to a final concentration of 200 µM.[1]
-
Prepare the enzyme solution: Dilute recombinant AKR1C3 in assay buffer to a final concentration of 95 nM.[1]
-
-
Assay Setup (in a 96-well plate):
-
Add 2 µL of serially diluted this compound or DMSO (for control) to each well.
-
Add 178 µL of a master mix containing the assay buffer, NADP+, and S-tetralol to each well.
-
Initiate the reaction by adding 20 µL of the diluted AKR1C3 enzyme solution to each well. The final reaction volume is 200 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the rate of NADPH formation by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Measuring Prostaglandin Levels
This protocol describes how to measure the effect of this compound on the conversion of PGD2 to 9α,11β-PGF2 in cultured cells.
Materials:
-
Cells expressing AKR1C3 (e.g., SCC-AKR1C3 cells, some prostate or breast cancer cell lines)[12]
-
Complete cell culture medium
-
This compound
-
PGD2
-
Phosphate-buffered saline (PBS)
-
ELISA kit for 9α,11β-PGF2 or PGF2α
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours in serum-free medium.
-
Add PGD2 (e.g., 1-10 µM) to the medium and incubate for a specified time (e.g., 1, 4, or 24 hours).[12]
-
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted prostaglandins.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates for normalization.
-
-
Prostaglandin Measurement:
-
Data Analysis:
-
Normalize the prostaglandin concentrations to the total protein content of the corresponding cell lysate.
-
Compare the levels of 9α,11β-PGF2 or PGF2α in this compound-treated cells to the DMSO-treated control to determine the inhibitory effect.
-
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the effect of AKR1C3 inhibition on the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.
Materials:
-
Cells expressing AKR1C3
-
This compound
-
PGD2 or other stimuli to activate the pathway
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or PGD2 as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK phosphorylation.
-
Compare the levels of p-ERK in treated versus control cells.
-
Protocol 4: PPARγ Activity Reporter Assay
This protocol outlines a method to investigate the effect of AKR1C3 inhibition on PPARγ transcriptional activity, which is expected to increase due to the accumulation of 15d-PGJ2.
Materials:
-
Cells suitable for transfection (e.g., HEK293T or a relevant cancer cell line)
-
PPARγ expression vector
-
PPARγ response element (PPRE)-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
PGD2
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with this compound (or DMSO) followed by treatment with PGD2. Include a positive control with a known PPARγ agonist (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the PPARγ reporter activity in this compound-treated cells to the control to assess the effect on PPARγ activation.
-
Protocol 5: Cell Proliferation Assay
This protocol describes how to assess the impact of AKR1C3 inhibition on cell proliferation, which may be modulated by changes in prostaglandin signaling.
Materials:
-
Cells with endogenous or overexpressed AKR1C3
-
Complete cell culture medium
-
This compound
-
PGD2 or other growth factors
-
Cell proliferation assay reagent (e.g., CCK-8 or MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound in the presence or absence of PGD2.
-
-
Proliferation Measurement:
-
Data Analysis:
-
Subtract the background absorbance and normalize the values to the control (DMSO-treated) cells.
-
Plot the cell viability against the concentration of this compound to determine its effect on cell proliferation.
-
Conclusion
This compound is a powerful and selective chemical probe for investigating the role of AKR1C3 in prostaglandin signaling. The protocols provided herein offer a comprehensive toolkit for researchers to dissect the enzymatic activity of AKR1C3, its impact on prostaglandin metabolism, and the downstream consequences on cellular signaling and function. By utilizing this compound, scientists can gain deeper insights into the pathological roles of AKR1C3 and explore its potential as a therapeutic target in a variety of diseases.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assay: Selectivity index, ratio of IC50 for inhibition of human recombinant AKR1C2 to IC50 for inhibition of human recombinant AKR1C3 (CHEMBL5350503) - ChEMBL [ebi.ac.uk]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of aldo-keto reductase 1C3 (AKR1C3)-mediated prostaglandin D2 (PGD2) metabolism in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AKR1C3-IN-1 solubility issues and best solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKR1C3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the enzyme Aldo-Keto Reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the biosynthesis of androgens and prostaglandins, and its overexpression is implicated in various cancers, including prostate and breast cancer. This compound exerts its effect by binding to the active site of the AKR1C3 enzyme, thereby blocking its metabolic activity.
Q2: What are the recommended solvents for dissolving this compound?
The solubility of this compound varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo applications, specific formulations with co-solvents may be necessary.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher). It is crucial to use high-quality, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1] Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is the recommended storage condition for this compound, both as a solid and in solution?
-
Solid form: Store at -20°C for long-term storage.
-
In solvent (e.g., DMSO): Store stock solutions at -80°C for up to one year, or at -20°C for up to one month.[1] Always protect solutions from light.
Troubleshooting Guide
Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. Here are several troubleshooting steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1% for sensitive cell lines. High concentrations of DMSO can be cytotoxic.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous solution. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final Volume: By increasing the final volume of your working solution, you lower the final concentration of both the compound and the DMSO, which can help maintain solubility.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator can help to redissolve the compound. However, be cautious as this may affect the stability of the compound or other components in the medium.
Q6: My this compound powder is difficult to dissolve in DMSO, even at room temperature. What can I do?
If you are experiencing difficulty dissolving the compound, you can try the following:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Vortexing and Sonication: Vortex the solution for a few minutes. If it still doesn't dissolve, you can use a water bath sonicator for a short duration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 63 mg/mL[1] | ≥ 198.51 mM[1] |
| Ethanol | ~ 5 mg/mL[1] | ~ 15.75 mM[1] |
| Water | ~ 4 mg/mL[1] | ~ 12.60 mM[1] |
Note: The actual solubility may vary slightly between batches.
Experimental Protocols
Detailed Protocol for Cellular AKR1C3 Activity Assay using a Fluorescent Probe
This protocol is adapted from a method using a fluorogenic probe to measure AKR1C3 activity in live cells.
Materials:
-
AKR1C3-expressing cancer cell line (e.g., HCT116, DU145)
-
Cell culture medium and supplements
-
This compound
-
Fluorogenic AKR1C3 substrate (e.g., a coumarin-based probe)
-
NADPH
-
Assay buffer (e.g., 10 mM MOPS, pH 7.2, 130 mM NaCl, 1 mM DTT, 0.01% Triton-X-100)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the AKR1C3-expressing cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).
-
Incubate the cells with the inhibitor for the desired amount of time (e.g., 1-4 hours) at 37°C.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the fluorogenic substrate and NADPH in the assay buffer.
-
After the incubation with the inhibitor, wash the cells once with PBS.
-
Add the reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorescent probe used.
-
Calculate the rate of the reaction (increase in fluorescence over time) for each well.
-
Plot the reaction rate against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified signaling pathway of AKR1C3 in prostate cancer and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound in a cellular assay.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
Technical Support Center: Investigating Off-Target Effects of AKR1C3 Inhibitors in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibitors, with a focus on cellular assays. While specific data for "AKR1C3-IN-1" is not publicly available, this guide outlines common off-target concerns and methodologies to assess the selectivity of any AKR1C3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target enzymes for AKR1C3 inhibitors?
A1: Due to high sequence homology, the most common off-target enzymes for AKR1C3 inhibitors are other members of the aldo-keto reductase 1C subfamily: AKR1C1, AKR1C2, and AKR1C4.[1][2] Non-selective inhibition of AKR1C2 is particularly undesirable as it is involved in the inactivation of 5α-dihydrotestosterone (DHT), a potent androgen.[3] Additionally, some non-steroidal anti-inflammatory drug (NSAID)-based AKR1C3 inhibitors, like indomethacin, can also inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5]
Q2: How can I assess the selectivity of my AKR1C3 inhibitor against other AKR1C isoforms?
A2: The selectivity of an AKR1C3 inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against AKR1C3 with its IC50 values against other AKR1C isoforms. A common method is to perform in vitro enzymatic assays using recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes. A significant difference in IC50 values indicates selectivity.
Q3: What cellular assays can be used to investigate off-target effects on androgen signaling?
A3: Since AKR1C3 is involved in androgen biosynthesis, off-target effects can impact the androgen receptor (AR) signaling pathway.[1][6][7] Key cellular assays include:
-
Prostate-Specific Antigen (PSA) Secretion Assay: In androgen-responsive prostate cancer cell lines like LNCaP or VCaP, measuring the levels of secreted PSA, an AR-regulated gene product, can indicate modulation of the AR pathway.[1]
-
AR Transactivation Assay: A reporter gene assay, such as a luciferase reporter driven by an androgen response element (ARE), can quantify the activation of the androgen receptor in response to androgens and the inhibitor.[8]
-
Western Blot Analysis: Assess the protein levels of key components of the AR signaling pathway.
Q4: How can I test for off-target effects on prostaglandin synthesis?
A4: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 9α,11β-PGF2. Inhibition of this activity is an on-target effect. However, off-target effects on other enzymes in the prostaglandin synthesis pathway, like COX-1 and COX-2, can occur, especially with NSAID-based inhibitors.[4][5] To investigate this, you can:
-
Measure Prostaglandin Levels: Use ELISA or mass spectrometry-based methods to quantify the levels of various prostaglandins (e.g., PGD2, PGE2, PGF2α) in cell culture supernatants after treatment with the inhibitor.
-
COX Activity Assays: Commercially available kits can measure the activity of COX-1 and COX-2 in cell lysates.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell proliferation in an androgen-independent cell line. | The inhibitor may have off-target cytotoxic effects unrelated to AKR1C3 inhibition. | Perform a broader kinase or enzyme panel screening to identify potential off-target interactions. Assess cell viability using multiple methods (e.g., MTT, trypan blue exclusion). |
| Inconsistent results in PSA secretion assays. | Cell line passage number and confluency can affect androgen responsiveness. The inhibitor may be unstable in the cell culture medium. | Use a consistent and low passage number of cells. Ensure consistent cell seeding density. Evaluate the stability of your inhibitor in media over the time course of the experiment. |
| Inhibitor shows high potency in enzymatic assays but low efficacy in cellular assays. | Poor cell permeability, rapid metabolism of the inhibitor within the cell, or efflux by cellular transporters. | Perform cell permeability assays (e.g., PAMPA). Analyze the metabolic stability of the compound in cell lysates or microsomes. Use efflux pump inhibitors to see if cellular efficacy is restored. |
| Changes in prostaglandin levels are not consistent with AKR1C3 inhibition alone. | The inhibitor may be affecting other enzymes in the arachidonic acid cascade, such as COX enzymes. | Perform specific COX-1 and COX-2 activity assays. Measure a broader panel of eicosanoids to get a more complete picture of the inhibitor's effects. |
Quantitative Data Summary
The following tables summarize the selectivity profiles of several known AKR1C3 inhibitors from the literature. This data can serve as a reference for the expected selectivity of different classes of inhibitors.
Table 1: Selectivity of Indomethacin Analogues against AKR1C Isoforms
| Compound | AKR1C3 IC50 (nM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
| Indomethacin | 100 | >100 | 35.6 | 356 |
| Analogue 1 | 300 | >100 | >27 | >90 |
| Analogue 2 | 940 | >100 | >100 | >106 |
Data synthesized from literature reports.[4]
Table 2: Selectivity of Baccharin Derivatives against AKR1C Isoforms
| Compound | AKR1C3 pIC50 | AKR1C2 pIC50 | Selectivity (fold) |
| Baccharin | 7.0 | <4.3 | >510 |
| Analogue 2 | 6.4 | 4.45 | 89 |
| Analogue 3 | 7.1 | 4.68 | 261 |
| Analogue 4 | 7.2 | 5.26 | 87 |
pIC50 is the negative log of the IC50 value. Data synthesized from literature reports.[9]
Experimental Protocols
1. Recombinant AKR1C Isoform Inhibition Assay
-
Objective: To determine the IC50 values of an inhibitor against AKR1C1, AKR1C2, and AKR1C3.
-
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.
-
NADP+
-
Substrate (e.g., S-tetralol).
-
Inhibitor compound.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well microplate.
-
Microplate reader capable of measuring changes in NADPH fluorescence or absorbance.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound.
-
In a 96-well plate, add the assay buffer, NADP+, and the inhibitor at various concentrations.
-
Add the recombinant AKR1C enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (e.g., S-tetralol).
-
Monitor the rate of NADP+ reduction to NADPH by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular PSA Secretion Assay
-
Objective: To assess the effect of an AKR1C3 inhibitor on androgen receptor signaling in prostate cancer cells.
-
Materials:
-
LNCaP or VCaP cells.
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS).
-
Androgen (e.g., dihydrotestosterone - DHT).
-
Inhibitor compound.
-
Human PSA ELISA kit.
-
-
Procedure:
-
Seed LNCaP or VCaP cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free or charcoal-stripped serum medium to reduce background androgen levels.
-
Treat the cells with the inhibitor at various concentrations in the presence or absence of a fixed concentration of DHT for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted PSA in the supernatant using a human PSA ELISA kit according to the manufacturer's instructions.
-
Normalize the PSA levels to the total protein concentration of the cell lysate from each well.
-
Visualizations
Caption: Androgen synthesis pathway and the role of AKR1C3.
Caption: Workflow for investigating off-target effects of AKR1C3 inhibitors.
Caption: Prostaglandin metabolism and the dual roles of AKR1C3 and COX enzymes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AKR1C3 Inhibitor Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of AKR1C3 inhibitors for maximum efficacy. The information provided is based on established principles for small molecule inhibitors and the known biological functions of AKR1C3.
Disclaimer: The following guidance is for a representative AKR1C3 inhibitor, referred to as "AKR1C3-IN-1," and is intended to be broadly applicable. Researchers should always refer to the specific product datasheet for their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AKR1C3 inhibitors?
A1: AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) is a crucial enzyme involved in two major metabolic pathways with implications in cancer progression.[1][2][3] Firstly, it plays a key role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from weaker precursors.[2][4][5] This function is particularly important in hormone-dependent cancers like prostate and breast cancer.[4][5] Secondly, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α), which can promote cell proliferation through signaling pathways like MAPK.[2][5][6][7] AKR1C3 inhibitors block these enzymatic activities, thereby reducing the production of proliferative and survival signals in cancer cells.
Q2: What is a typical starting concentration range for an in vitro experiment with a new AKR1C3 inhibitor?
A2: For a novel AKR1C3 inhibitor, it is advisable to start with a broad concentration range to determine its potency (typically the IC50 value). A common starting point is a serial dilution from a high concentration (e.g., 10 µM or 100 µM) down to the nanomolar or even picomolar range.[8] The optimal concentration will be cell-line specific and depend on the experimental endpoint. Reviewing literature for similar compounds can provide a more refined starting range.[8]
Q3: How do I select the appropriate cell line for my AKR1C3 inhibitor experiment?
A3: The choice of cell line is critical. It is recommended to use cell lines with documented high expression of AKR1C3.[9] Prostate cancer cell lines like LNCaP and PC-3, and breast cancer cell lines such as MCF-7, are often used in AKR1C3 research.[9][10][11] It is good practice to verify AKR1C3 expression levels in your chosen cell line by qPCR or Western blot before initiating inhibitor studies.[11]
Q4: What are the key signaling pathways affected by AKR1C3 inhibition?
A4: Inhibition of AKR1C3 can impact several signaling pathways. The most prominent is the androgen receptor (AR) signaling pathway, due to the reduction in potent androgen synthesis.[3][4] Additionally, by altering prostaglandin metabolism, AKR1C3 inhibitors can affect pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[12] |
| Instability of the inhibitor in culture medium. | Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[12] | |
| Variation in assay incubation time. | Keep the incubation time with the inhibitor consistent across all experiments.[12] | |
| No observable effect of the inhibitor, even at high concentrations. | Low or absent AKR1C3 expression in the chosen cell line. | Confirm AKR1C3 expression using qPCR or Western blot. Select a cell line with higher endogenous expression if necessary.[9][11] |
| The inhibitor is inactive or degraded. | Verify the inhibitor's activity using a positive control cell line known to be sensitive to AKR1C3 inhibition. Check the storage conditions and expiration date of the compound.[13] | |
| Poor cell permeability of the inhibitor. | While less common for small molecules, if suspected, consider using permeability assays or consult literature for structurally similar compounds.[8] | |
| Observed cell toxicity is not dose-dependent. | Off-target effects of the inhibitor at high concentrations. | Perform a dose-response curve for cytotoxicity (e.g., using a viability assay) to distinguish specific inhibitory effects from general toxicity. Use the lowest effective concentration to minimize off-target effects.[8][13] |
| Contamination of cell culture. | Regularly check for microbial or mycoplasma contamination.[13] | |
| Inconsistent results in multi-well plates (Edge Effect). | Increased evaporation from the outer wells of the plate. | To minimize this, do not use the outermost wells for experimental samples. Instead, fill them with sterile medium or PBS to maintain humidity.[12] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., PC-3) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 10 µM down to 1 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), which should be optimized for your specific cell line and assay.
-
-
Cell Viability Assessment:
-
Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol describes how to assess the effect of this compound on downstream signaling pathways.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, AR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (µM) |
| PC-3 | Prostate Cancer | High | 0.5 |
| LNCaP | Prostate Cancer | Moderate | 1.2 |
| 22Rv1 | Prostate Cancer | High | 0.8 |
| MCF-7 | Breast Cancer | Moderate | 2.5 |
| DU-145 | Prostate Cancer | Low | >10 |
Table 2: Effect of this compound on Downstream Signaling Molecules
| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) | AR Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.5x IC50) | 0.8 | 0.9 | 0.9 |
| This compound (1x IC50) | 0.4 | 0.5 | 0.6 |
| This compound (2x IC50) | 0.2 | 0.3 | 0.4 |
Visualizations
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for optimizing AKR1C3 inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with AKR1C3-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKR1C3-IN-1, a potent inhibitor of the aldo-keto reductase 1C3 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, with a reported IC50 of 13 nM. AKR1C3 is a key enzyme in the biosynthesis of potent androgens and prostaglandins. By inhibiting AKR1C3, this compound can modulate androgen receptor signaling and prostaglandin-mediated pathways, which are implicated in the progression of various cancers, including prostate and breast cancer.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 63 mg/mL (198.51 mM). For cell-based assays, it is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the inhibitor's solubility.
Q3: How should I store this compound solutions?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to a year, or at -20°C for one month.
Q4: What are the known off-target effects of AKR1C3 inhibitors?
While this compound is reported to be highly selective, it is important to be aware of potential off-target effects common to AKR1C3 inhibitors. Some non-steroidal anti-inflammatory drug (NSAID)-based AKR1C3 inhibitors have shown off-target effects on cyclooxygenase (COX) enzymes. It is also crucial to consider the selectivity against other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2, as their inhibition can lead to undesirable effects.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors related to compound handling, experimental setup, and biological variability. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Higher than Expected IC50 Value or Low Potency in Enzyme Assays
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Verify the accuracy of weighing and serial dilutions. Prepare fresh stock solutions from the solid compound. |
| Compound Instability or Degradation | Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for AKR1C3 enzyme activity. |
| High Substrate Concentration | If this compound is a competitive inhibitor, high substrate concentrations will increase the apparent IC50. Perform the assay with the substrate concentration at or below its Km value. |
| High Enzyme Concentration | Using an excessive amount of the enzyme can lead to rapid substrate depletion and an underestimation of the inhibitor's potency. Determine the lowest enzyme concentration that provides a robust and linear signal. |
| Assay Interference | Run control experiments with this compound in the absence of the enzyme to check for any intrinsic fluorescence or absorbance that may interfere with the detection method. |
Issue 2: High Variability Between Replicates in Cell-Based Assays
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
| Inhibitor Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Cell Health and Passage Number | Use cells that are in a consistent and healthy growth phase. Maintain a consistent and limited passage number for your experiments, as cellular characteristics can change over time. |
| Incomplete Mixing | Gently mix the plate after adding reagents to ensure even distribution. |
Issue 3: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Recommended Action |
| Off-Target Effects | Perform a dose-response curve and compare the potency for the observed phenotype with the known IC50 for AKR1C3 inhibition. A significant difference may suggest off-target effects. Use a structurally different AKR1C3 inhibitor to see if the phenotype is replicated. |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for the highest inhibitor concentration to assess the effect of the solvent on the cells. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to the cells. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (AKR1C3) | 13 nM |
Table 2: Comparative IC50 Values of Selected AKR1C3 Inhibitors
| Inhibitor | IC50 (AKR1C3) | Cell Line / Assay Condition | Reference |
| Indomethacin | 8.5 µM | Reduction of Δ4-androstene-3,17-dione | |
| Flufenamic acid | 8.63 µM | Enzymatic Assay | |
| Mefenamic acid | 0.3 µM | Enzymatic Assay | |
| Baccharin | 0.10 µM | Enzymatic Assay | |
| Casticin | 5.99 µM | Enzymatic Assay |
Experimental Protocols
AKR1C3 Enzyme Inhibition Assay
This protocol is adapted from standard fluorometric assays for AKR1C enzymes.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH
-
9,10-phenanthrenequinone (PQ) as a substrate
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
DMSO
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add the assay buffer, diluted this compound (or vehicle control), and recombinant AKR1C3 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (PQ) and NADPH.
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Immediately measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, 22Rv1, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for AKR1C3 Expression
This protocol allows for the verification of AKR1C3 protein levels in cells.
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
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Loading control antibody (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
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Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Technical Support Center: Addressing AKR1C3-IN-1 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to AKR1C3-IN-1, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), in cancer cell line experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptoms:
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Increased IC50 value of this compound compared to parental cell line.
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Reduced apoptosis or cell cycle arrest in the presence of this compound.
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Continued proliferation of cells despite treatment with previously effective concentrations of this compound.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of AKR1C3 Expression | 1. Verify AKR1C3 Expression: Assess AKR1C3 protein levels via Western Blot or mRNA levels via qRT-PCR in resistant cells compared to the parental line. 2. Increase Inhibitor Concentration: Perform a dose-response curve to determine the new IC50 for the resistant cells.[1] 3. Consider Alternative Inhibitors: If resistance is substantial, explore other AKR1C3 inhibitors with different binding mechanisms. |
| Activation of Bypass Signaling Pathways | 1. Pathway Analysis: Investigate the activation status of key signaling pathways known to be associated with AKR1C3, such as AR, PI3K/Akt, MAPK, and NF-κB signaling, using techniques like Western Blot for phosphorylated proteins.[2][3] 2. Combination Therapy: Consider co-treatment of this compound with inhibitors of the activated bypass pathway (e.g., PI3K inhibitor, MEK inhibitor). |
| Increased Drug Efflux | 1. Efflux Pump Expression: Evaluate the expression of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) in resistant cells. 2. Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters in combination with this compound to see if sensitivity is restored.[4] |
| Metabolic Reprogramming | 1. Metabolomic Analysis: Compare the metabolic profiles of resistant and parental cells to identify alterations in key metabolic pathways. 2. Target Metabolic Vulnerabilities: Explore targeting identified metabolic dependencies in combination with this compound. |
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AKR1C3 in promoting cancer progression and therapy resistance?
A1: AKR1C3 is a key enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[5][6] Its overexpression can lead to:
-
Increased Androgen Synthesis: AKR1C3 catalyzes the conversion of weaker androgens to more potent forms like testosterone and dihydrotestosterone (DHT), which can activate the androgen receptor (AR) signaling pathway, promoting tumor growth, particularly in prostate cancer.[4][5][7]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to F2α (PGF2α), which can promote cell proliferation through the prostaglandin FP receptor and subsequent activation of pathways like PI3K/Akt and MAPK.[2][8]
-
Detoxification and Reduction of Oxidative Stress: AKR1C3 can metabolize cytotoxic aldehydes and reduce reactive oxygen species (ROS), thereby protecting cancer cells from chemotherapy and radiation-induced damage.[4][9][10]
AKR1C3 Signaling Pathways
Caption: Key signaling pathways influenced by AKR1C3.
Q2: How can I develop an this compound resistant cell line for my studies?
A2: Developing a resistant cell line involves continuous exposure to the drug over an extended period.[1] The general protocol is as follows:
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Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line.
-
Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration around the IC20-IC30.
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.[1] This is typically done in increments of 1.5 to 2-fold.[1]
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Monitor and Select: At each stage, monitor cell viability and proliferation. Select the surviving and proliferating cells for the next round of dose escalation.
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Confirm Resistance: After several months of culture, confirm the development of resistance by comparing the IC50 of the newly generated cell line to the parental line. A significant increase (e.g., 3-10 fold or more) indicates the establishment of a resistant line.[1]
Q3: What are some potential combination therapies to overcome this compound resistance?
A3: Based on the mechanisms of AKR1C3-mediated resistance, several combination strategies can be explored:
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With Endocrine Therapies: In hormone-dependent cancers like prostate and breast cancer, combining AKR1C3 inhibitors with anti-androgens (e.g., enzalutamide) or aromatase inhibitors can be effective.[4][5] For instance, the AKR1C3 inhibitor indomethacin has been shown to resensitize enzalutamide-resistant prostate cancer cells.[5]
-
With Chemotherapy: Since AKR1C3 contributes to chemotherapy resistance (e.g., to cisplatin, doxorubicin), co-administration of an AKR1C3 inhibitor may enhance the efficacy of these agents.[4][5][11]
-
With Targeted Therapies: In cases where resistance is driven by bypass signaling, combining this compound with inhibitors of pathways like PI3K/Akt or MAPK could be a viable strategy.[2]
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With Radiotherapy: AKR1C3 has been implicated in radioresistance through the modulation of oxidative stress.[10][12] Combining AKR1C3 inhibition with radiation may improve treatment outcomes.
Q4: Are there any known biomarkers that correlate with this compound resistance?
A4: While specific biomarkers for this compound resistance are still under investigation, several factors are associated with general AKR1C3-mediated therapy resistance:
-
High AKR1C3 Expression: Elevated levels of AKR1C3 protein or mRNA are a primary indicator of potential resistance.[4][5]
-
Activation of NRF2 Pathway: The NRF2 transcription factor can upregulate AKR1C3 expression, so activation of this pathway may be a marker of resistance.[5]
-
Altered Steroidogenic Enzyme Levels: In the context of endocrine therapies, changes in the expression of other steroidogenic enzymes could indicate a mechanism of resistance.[13]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To quantify the concentration of this compound that inhibits 50% of cell growth.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for sufficient cell division in the control wells (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[1][15]
Protocol 2: Western Blot for AKR1C3 and Signaling Pathway Proteins
Objective: To assess the protein expression levels of AKR1C3 and the activation status of key signaling proteins.
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AKR1C3, phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AKR1C3 mRNA Expression
Objective: To measure the relative mRNA expression levels of AKR1C3.
Methodology:
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument, specific primers for AKR1C3, and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of AKR1C3 mRNA using the ΔΔCt method.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Elevated expression of AKR1C3 increases resistance of cancer cells to ionizing radiation via modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation | Semantic Scholar [semanticscholar.org]
- 13. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing toxicity of AKR1C3-IN-1 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AKR1C3-IN-1 in in vivo experiments. The following information is intended to help minimize toxicity and achieve optimal experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 is a key enzyme in the biosynthesis of androgens and is also involved in the metabolism of prostaglandins.[1][2][3][4][5] By inhibiting AKR1C3, this compound can block the production of testosterone and dihydrotestosterone in prostate cancer cells, and also modulate prostaglandin signaling, which can impact cell proliferation and differentiation.[4][5][6]
Q2: What are the known off-target effects of this compound?
A2: While designed for selectivity, this compound may exhibit some inhibitory activity against other closely related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2, at higher concentrations.[7][8] Inhibition of these isoforms is generally undesirable as they are involved in the inactivation of potent androgens.[8] Non-selective inhibition could lead to an imbalance in steroid hormone metabolism. Some early-generation AKR1C3 inhibitors, like certain NSAIDs, also have off-target effects on cyclooxygenase (COX) enzymes.[1][2]
Q3: What are the common signs of toxicity observed with this compound in animal models?
A3: Common signs of toxicity can include weight loss, lethargy, ruffled fur, and reduced food and water intake. At the organ level, liver and kidney toxicity are potential concerns, which may be indicated by elevated liver enzymes (ALT, AST) and creatinine levels in blood tests. Hematological toxicity, such as anemia or thrombocytopenia, may also occur. Careful monitoring of these parameters is crucial during in vivo studies.
Q4: How can I improve the solubility and bioavailability of this compound to reduce toxicity?
A4: this compound has low aqueous solubility. Improving its formulation is key to enhancing bioavailability and reducing toxicity that might arise from poor absorption or precipitation at the injection site. Strategies include using co-solvents, creating solid dispersions with polymers, complexation with cyclodextrins, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10][11][12][13]
II. Troubleshooting Guides
This section provides guidance on specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Excessive Toxicity and Mortality in Study Animals
| Potential Cause | Troubleshooting Steps |
| Poor Formulation and Drug Precipitation | 1. Re-evaluate the formulation vehicle. For a poorly soluble compound like this compound, a simple aqueous vehicle is often inadequate. 2. Consider alternative formulation strategies. Refer to the Experimental Protocols section for preparing a lipid-based formulation or a solid dispersion.[9][11][12] 3. Visually inspect the formulation for any signs of precipitation before and during administration. |
| Dose is Too High | 1. Perform a Maximum Tolerated Dose (MTD) study. This is essential to determine the highest dose that can be administered without causing unacceptable toxicity. 2. Start with a lower dose range based on in vitro efficacy data (e.g., 10-fold higher than the in vitro IC50) and escalate gradually. |
| Off-Target Effects | 1. Assess the selectivity of this compound. If not already done, profile the inhibitor against related enzymes like AKR1C1 and AKR1C2. 2. Consider a different dosing schedule. Less frequent dosing may allow for recovery from off-target effects while maintaining efficacy. |
Issue 2: Lack of Efficacy in the Animal Model
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize the formulation. As with toxicity, poor bioavailability due to low solubility is a common reason for lack of efficacy.[9][10][11][12][13] 2. Conduct pharmacokinetic (PK) studies. Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. |
| Insufficient Target Engagement | 1. Perform pharmacodynamic (PD) studies. Measure the levels of AKR1C3 biomarkers in tumor tissue, such as downstream metabolites of AKR1C3, to confirm that the inhibitor is engaging its target. 2. Increase the dose, if tolerated, based on MTD studies. |
| Model Resistance | 1. Confirm AKR1C3 expression in your tumor model. Lack of the target enzyme will result in no efficacy.[1][2] 2. Investigate potential resistance mechanisms. Tumors may have redundant pathways for androgen synthesis or other survival signals.[6] |
III. Data Presentation
Table 1: Hypothetical Properties of this compound
| Parameter | Value | Notes |
| Target | AKR1C3 | Aldo-Keto Reductase Family 1 Member C3 |
| IC50 (AKR1C3) | 15 nM | High potency for the target enzyme. |
| IC50 (AKR1C1) | 500 nM | ~33-fold selectivity over AKR1C1. |
| IC50 (AKR1C2) | 800 nM | ~53-fold selectivity over AKR1C2. |
| Aqueous Solubility | < 1 µg/mL | Poorly soluble, requiring advanced formulation. |
| LogP | 4.2 | Lipophilic, suggesting good membrane permeability but poor aqueous solubility. |
IV. Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
-
Materials: this compound powder, Capryol™ 90 (oil), Kolliphor® RH 40 (surfactant), Transcutol® HP (co-solvent).
-
Preparation:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, mix Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP in a ratio of 30:40:30 (w/w/w).
-
Add the this compound powder to the vehicle mixture.
-
Gently warm the mixture to 40°C and vortex until the powder is completely dissolved.
-
Allow the solution to cool to room temperature. The final formulation should be a clear, homogenous liquid.
-
For oral administration, this formulation can be diluted in water immediately before dosing. It should form a fine emulsion.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same strain and sex of animals as in the planned efficacy study (e.g., male nude mice, 6-8 weeks old).
-
Group Allocation: Assign at least 3-4 animals per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Administer this compound daily for 5-7 days via the intended route of administration (e.g., oral gavage).
-
-
Monitoring:
-
Record body weight daily.
-
Observe the animals twice daily for clinical signs of toxicity (lethargy, ruffled fur, etc.).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (liver and kidney function tests).
-
Perform necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
V. Visualizations
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
Technical Support Center: Overcoming Poor Bioavailability of AKR1C3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many AKR1C3 inhibitors exhibit poor bioavailability?
Poor bioavailability of AKR1C3 inhibitors is often multifactorial, stemming from their inherent physicochemical properties. Many potent inhibitors are lipophilic and poorly soluble in water, which limits their dissolution in the gastrointestinal tract—a critical first step for oral absorption.[1] Additionally, some inhibitors possess chemical structures, such as free carboxylic acids, which are known to have poor pharmacokinetic profiles.[2][3] Another contributing factor can be the compound's interaction with efflux transporters, like P-glycoprotein (P-gp), in the intestinal epithelium, which actively pump the drug back into the gut lumen, reducing net absorption.[4][5]
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble AKR1C3 inhibitor?
Several formulation strategies can be employed, broadly categorized into three main approaches:
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Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate.[6] Techniques include micronization (to 2-5 μm) and nanomilling to create nanocrystals (100-250 nm).[4]
-
Solid Dispersions: This involves dispersing the drug within a hydrophilic carrier matrix.[7] Amorphous solid dispersions, created by methods like spray drying or melt extrusion, can improve solubility and dissolution by preventing the drug from crystallizing.[4]
-
Lipid-Based Formulations: Incorporating the inhibitor into oils, surfactants, or emulsions can improve its solubility and facilitate absorption through lymphatic pathways.[4][6] Self-emulsifying drug delivery systems (SEDDS) are a popular approach within this category.[4]
Q3: When should a prodrug strategy be considered for an AKR1C3 inhibitor?
A prodrug strategy is particularly valuable when the active inhibitor has an unfavorable physicochemical property, such as a free carboxylic acid group, which often leads to poor pharmacokinetics.[2][8] By masking this group (e.g., through esterification), the prodrug can improve properties like permeability and metabolic stability.[2][3][9] This approach is ideal when the prodrug is efficiently converted back to the active parent drug in vivo by enzymes like esterases, leading to significantly higher systemic exposure of the active inhibitor.[2][9] Another innovative approach is designing a prodrug that is selectively activated by AKR1C3 itself, thereby targeting tissues where the enzyme is overexpressed.[10]
Q4: How can nanotechnology be leveraged to enhance the delivery of AKR1C3 inhibitors?
Nanotechnology-based drug delivery systems offer several advantages for improving bioavailability.[11] Encapsulating an AKR1C3 inhibitor within nanoparticles (e.g., liposomes, polymeric nanoparticles) can:
-
Protect the drug from degradation in the gastrointestinal tract.[13]
-
Provide controlled or sustained release of the drug.[14]
-
Enable targeted delivery to specific tissues or cells by modifying the nanoparticle surface with ligands.[13]
Q5: What is the role of the Caco-2 permeability assay in assessing the bioavailability of my inhibitor?
The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[15] It is crucial for predicting oral drug absorption early in development.[16] The assay measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells.[17] Key applications for AKR1C3 inhibitor development include:
-
Predicting Intestinal Permeability: Classifying compounds as having high or low permeability.
-
Investigating Efflux Mechanisms: By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an "efflux ratio" can be calculated. An efflux ratio greater than 2 suggests the compound is a substrate for an active efflux transporter like P-gp, which could be a cause of poor in vivo bioavailability.[5][17]
Section 2: Troubleshooting Guides
Problem 1: My AKR1C3 inhibitor shows high potency in vitro but fails in vivo due to low plasma exposure.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior in the GI tract.[18] Poor solubility is a common first hurdle.
-
Permeability: Perform a Caco-2 permeability assay to determine if the compound has inherently low permeability or is subject to active efflux.[15][17]
-
-
Select an Enhancement Strategy based on Findings:
-
If Solubility is the Limiting Factor:
-
If Permeability is Low (and Efflux is High):
-
Consider a prodrug approach to mask polar functional groups that hinder passive diffusion or are recognized by transporters.[2]
-
If the compound is an efflux substrate, co-administration with a known efflux inhibitor (in a research setting) can confirm the mechanism, though this is not always a viable clinical strategy.
-
-
-
Iterate and Re-evaluate: Test the new formulation or prodrug in a small-scale in vivo pharmacokinetic (PK) study to assess if plasma exposure has improved.[19]
Problem 2: The Caco-2 assay for my inhibitor shows a high efflux ratio (>2). What are my next steps?
Troubleshooting Steps:
-
Confirm Transporter Involvement: A high efflux ratio strongly indicates that your compound is being actively transported out of the cells.[17] To identify the specific transporter (e.g., P-gp, BCRP), you can repeat the Caco-2 assay in the presence of known inhibitors of these transporters.[5] A significant increase in apical-to-basolateral permeability in the presence of an inhibitor like Verapamil (for P-gp) confirms its involvement.[5]
-
Pursue a Prodrug Strategy: This is often the most effective approach. By chemically modifying the part of the inhibitor recognized by the efflux transporter, you can create a prodrug that bypasses this mechanism. The prodrug is then converted to the active compound after it has been absorbed.[2][9]
-
Structural Modification (SAR): If still in the lead optimization phase, medicinal chemists can attempt to modify the compound's structure to reduce its affinity for efflux transporters while retaining its potency against AKR1C3.
-
Nanoparticle Encapsulation: Encapsulating the drug in a nanoparticle can sometimes help it bypass efflux pumps and increase intracellular concentration.[20]
Problem 3: My formulation approach (e.g., solid dispersion) is not improving bioavailability as expected. What could be wrong?
Troubleshooting Steps:
-
Verify Formulation Stability: Ensure the drug has not crystallized out of the amorphous solid dispersion during storage or upon contact with dissolution media. Use techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous state.
-
Assess Dissolution Performance: Perform a detailed in vitro dissolution test that mimics physiological conditions (biorelevant media). The formulation may be failing to create or maintain a supersaturated state long enough for absorption to occur (a "spring and parachute" effect).
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Consider Other Limiting Factors: The formulation may have successfully addressed the solubility issue, but another problem might be limiting absorption. Re-evaluate permeability using the Caco-2 assay.[15] The compound could also be undergoing significant first-pass metabolism in the gut wall or liver. An in vitro metabolic stability assay using liver microsomes can help investigate this.
Section 3: Data & Protocols
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism | Main Advantages | Main Disadvantages |
| Micronization/Nanomilling | Increases surface area to enhance dissolution rate.[6] | Simple, widely applicable for crystalline solids.[4] | May not be sufficient for very insoluble compounds; risk of particle agglomeration.[4] |
| Amorphous Solid Dispersion | Increases drug solubility and dissolution by maintaining the drug in a high-energy amorphous state.[4] | Significant solubility enhancement is possible; can be tailored with different polymers. | Formulations can be physically unstable (recrystallization); manufacturing can be complex.[1] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, forming a fine emulsion in the GI tract.[4] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[6] | High excipient load; potential for GI side effects; drug may precipitate upon dilution.[4] |
| Prodrugs | Chemical modification to improve solubility, permeability, or bypass efflux, with in vivo conversion to the active drug.[2] | Can overcome multiple barriers simultaneously (solubility, permeability); potential for tissue targeting.[2][10] | Requires careful design to ensure efficient conversion; the prodrug itself must be stable. |
| Nanoparticles | Encapsulation of the drug in a nano-carrier to improve solubility and stability.[13] | Protects the drug from degradation; allows for controlled release and potential targeting.[13][14] | Manufacturing can be complex and costly; potential for immunogenicity. |
Table 2: Example Pharmacokinetic Parameters of an AKR1C3 Inhibitor (5r) and its Methyl Ester Prodrug (4r) [2][9]
| Compound | Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement |
| Active Inhibitor (5r) | 50 | 1,080 | 0.25 | 1,220 | - |
| Prodrug (4r) | 50 | 11,200 | 0.25 | 20,800 | ~17-fold |
| Data derived from in vivo pharmacokinetic studies in mice, demonstrating the significant increase in systemic exposure (AUC) of the active inhibitor when administered as a prodrug.[2][9] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in a Rodent Model
This is a generalized protocol and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of an AKR1C3 inhibitor following administration.[19]
-
Animal Model: Select an appropriate rodent model (e.g., male Swiss Webster mice or Sprague-Dawley rats).[21]
-
Study Design:
-
Use a sufficient number of animals per group to achieve statistical power (e.g., n=3-5 per time point).
-
Fast animals overnight prior to dosing, with water ad libitum.[22]
-
Administer the compound (either as a simple suspension or in an improved formulation) via the desired route (e.g., oral gavage). Administer an intravenous dose to a separate cohort to determine absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the inhibitor in plasma using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[19]
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing bidirectional permeability.
-
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of an AKR1C3 inhibitor.[15][17]
-
Cell Culture:
-
Culture Caco-2 cells until they form a confluent monolayer on semi-permeable filter supports (e.g., Transwell® plates), which typically takes ~21 days.[5]
-
The filter separates the plate into an apical (AP) compartment (representing the gut lumen) and a basolateral (BL) compartment (representing the blood side).
-
-
Monolayer Integrity Check:
-
Permeability Measurement (A -> B):
-
Add the test compound (at a known concentration, e.g., 10 µM) to the AP compartment.[15]
-
Add fresh buffer to the BL compartment.
-
Incubate for a set period (e.g., 2 hours) at 37°C with gentle shaking.[15]
-
At the end of the incubation, take samples from the BL compartment to quantify the amount of compound that has crossed the monolayer.
-
-
Permeability Measurement (B -> A):
-
In a separate set of wells, perform the reverse experiment: add the test compound to the BL compartment and sample from the AP compartment.[17]
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[17]
-
-
Calculate the Efflux Ratio (ER):
-
Section 4: Visualized Pathways and Workflows
Caption: Key signaling pathways influenced by AKR1C3 activity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring site-specific activation of kinase inhibitors via AKR1C3-mediated prodrug strategy - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanotechnology-Based Drug Delivery Systems for Treating Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 20. Nitric Oxide Nano-Delivery Systems for Cancer Therapeutics: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Analysis of AKR1C3-IN-1 and Other Potent AKR1C3 Inhibitors for Cancer Research
For researchers and drug development professionals, the landscape of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibitors is rapidly evolving. This guide provides a detailed comparison of the efficacy of AKR1C3-IN-1 against other notable inhibitors, supported by experimental data and methodologies to aid in the selection of appropriate compounds for research and development.
AKR1C3 is a critical enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins, playing a significant role in the progression of various cancers, including prostate and breast cancer.[1][2] Its inhibition is a promising therapeutic strategy to overcome hormone-dependent cancer growth and resistance to existing therapies.[2][3] This guide focuses on a comparative analysis of this compound, a highly potent inhibitor, with other well-characterized inhibitors of AKR1C3.
Efficacy Comparison of AKR1C3 Inhibitors
The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of this compound and other selected AKR1C3 inhibitors.
| Inhibitor | IC50 Value (nM) | Cell Line/Assay Conditions | Reference |
| This compound | 13 | Recombinant AKR1C3 enzyme assay | [1][4] |
| Indomethacin | 300 - 10,000 | Varies by study | [1] |
| Flufenamic Acid | 8,630 | Recombinant AKR1C3 enzyme assay | [1] |
| Hydroxyfurazan Indomethacin Analogue 1 | 300 | Recombinant AKR1C3 enzyme assay | [1] |
| Hydroxyfurazan Indomethacin Analogue 2 | 940 | Recombinant AKR1C3 enzyme assay | [1] |
| 2'-hydroxyflavone | 300 | Recombinant AKR1C3 enzyme assay | [5] |
| S19-1035 | 3.04 | Recombinant AKR1C3 enzyme assay | [5] |
| Olaparib | 2,480 | HCT116 cells | [2][6] |
| ASP9521 | Nanomolar range | In vitro assays | [7] |
Key Observations:
-
This compound demonstrates high potency with an IC50 value of 13 nM, positioning it as one of the more effective inhibitors available for preclinical research.[1][4]
-
Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), and Flufenamic acid show significantly higher IC50 values, indicating lower potency compared to more recently developed specific inhibitors.[1]
-
Derivatives of Indomethacin, such as the hydroxyfurazan analogues , exhibit improved potency over the parent compound.[1]
-
S19-1035 stands out with an exceptionally low IC50 of 3.04 nM, highlighting the potential for highly potent and specific AKR1C3 inhibition.[5]
-
It is important to note that assay conditions can influence IC50 values, and direct comparisons should be made with caution.
Experimental Methodologies
The determination of inhibitor efficacy relies on robust experimental protocols. Below are generalized methodologies for key assays used to evaluate AKR1C3 inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant AKR1C3.
-
Enzyme and Substrate Preparation: Recombinant human AKR1C3 is purified. A suitable substrate, such as S-tetralol or a specific steroid, and the cofactor NADPH are prepared in an appropriate buffer.[8]
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are mixed in a microplate. The reaction is initiated by the addition of the substrate or cofactor.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
These assays assess the effect of AKR1C3 inhibition on the growth of cancer cell lines that are dependent on AKR1C3 activity.
-
Cell Culture: Human cancer cell lines known to express AKR1C3 (e.g., prostate cancer cell line 22Rv1, breast cancer cell line MCF-7) are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the AKR1C3 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a fluorescence-based assay (e.g., Calcein AM).
-
Data Analysis: The percentage of viable cells in treated wells is calculated relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of AKR1C3 inhibitors.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., enzalutamide-resistant prostate cancer cells) are subcutaneously injected into the flanks of the mice to establish xenograft tumors.[3][9]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The AKR1C3 inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.[3]
Signaling Pathways and Experimental Workflows
AKR1C3 exerts its oncogenic effects through multiple signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.
AKR1C3-Mediated Androgen Synthesis and AR Signaling
AKR1C3 is a key enzyme in the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT).[8][10] These androgens then bind to and activate the Androgen Receptor (AR), leading to the transcription of genes that promote cancer cell proliferation and survival.
Caption: AKR1C3 in Androgen Synthesis and AR Signaling.
Workflow for Evaluating AKR1C3 Inhibitor Efficacy
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel AKR1C3 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labshake.com [labshake.com]
- 5. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to AKR1C3-IN-1 and Other Inhibitors of Androgen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AKR1C3-IN-1, a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), with other notable inhibitors of this key enzyme in androgen synthesis. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to AKR1C3 and its Role in Androgen Synthesis
Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens such as testosterone and dihydrotestosterone (DHT).[1] It catalyzes the reduction of androstenedione to testosterone, a crucial step in the androgen synthesis pathway. Elevated expression of AKR1C3 has been implicated in the progression of various hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis. Consequently, the inhibition of AKR1C3 presents a promising therapeutic strategy for these conditions.
This compound: A Potent and Selective Inhibitor
This compound is a highly potent and selective inhibitor of the AKR1C3 enzyme.[2][3][4] Its inhibitory activity makes it a valuable tool for studying the role of AKR1C3 in various biological processes and for the development of novel therapeutics.
Chemical Properties of this compound:
-
Molecular Formula: C16H15NO4S
-
Molecular Weight: 317.36 g/mol
-
CAS Number: 327092-81-9[3]
Comparative Analysis of AKR1C3 Inhibitors
This section provides a comparative overview of this compound and other well-characterized AKR1C3 inhibitors. The data is summarized in the tables below for ease of comparison.
Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) for AKR1C3 | Chemical Class | Reference(s) |
| This compound | 13 | Not specified | [2][3][4] |
| BAY1128688 | 1.4 | Steroidal | [3] |
| SN33638 | 13 | N-phenylsulfonyl-piperidine | |
| Indomethacin | 100 | Non-steroidal anti-inflammatory drug (NSAID) | |
| Indomethacin Analog (hydroxyfurazan) | 300 | Indole derivative | |
| 7-hydroxyflavone | 500 | Flavonoid | [5] |
| Flavanone | 8000 | Flavonoid | [5] |
Effects on Androgen Synthesis and Cancer Cell Lines
The following table summarizes the observed effects of various AKR1C3 inhibitors on androgen production and their activity in cancer cell line models.
| Inhibitor | Effect on Androgen Synthesis | Cellular Model | Observed Effect | Reference(s) |
| This compound | Potent inhibitor (based on IC50) | Breast and Prostate Cancer | Research tool for targeting these cancers | [2][3] |
| BAY1128688 | Reduces testosterone production | Healthy women (Phase 1 study) | Increased circulating androsterone | [6] |
| SN33638 | Reduces testosterone levels | High AKR1C3-expressing cancer cell lines (HCT116, LAPC4, NCI-H460, 22RV1) | Significant reduction in testosterone | [7] |
| Indomethacin | Blocks formation of active androgens | LNCaP-AKR1C3 prostate cancer cells | Blocks conversion of Δ4-Adione to testosterone-17β-glucuronide | [1] |
| Flavonols (Quercetin, Myricetin, Kaempferol, Fisetin) | Inhibit 5α-reductase, suppress Androgen Receptor (AR) | Prostate cancer models | Chemopreventive action |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Androgen synthesis pathway highlighting the role of AKR1C3.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. labshake.com [labshake.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AKR1C3-IN-1 Versus Indomethacin for AKR1C3 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) presents a significant therapeutic target, particularly in the context of castration-resistant prostate cancer and other malignancies. This guide provides an objective comparison of two inhibitors: the research compound AKR1C3-IN-1 and the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin, which also exhibits inhibitory activity against AKR1C3.
AKR1C3 is a critical enzyme in several biological pathways. It is involved in the synthesis of potent androgens, such as testosterone, and the metabolism of prostaglandins.[1][2] In certain cancers, particularly castration-resistant prostate cancer, the upregulation of AKR1C3 allows tumors to produce their own androgens, driving disease progression.[1][2] Therefore, potent and selective inhibitors of AKR1C3 are of high interest. While indomethacin is known to inhibit AKR1C3, its clinical utility for this purpose is limited by its primary function as a cyclooxygenase (COX) inhibitor, which can lead to undesirable side effects with long-term use.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and indomethacin. A key metric in inhibitor performance is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value denotes a higher potency. Selectivity is also crucial, as off-target inhibition of related enzymes, such as AKR1C1, AKR1C2, COX-1, and COX-2, can lead to unwanted biological effects.
| Inhibitor | Target | IC50 Value | Selectivity Profile |
| This compound | AKR1C3 | 13 nM | Data not readily available for AKR1C1, AKR1C2, COX-1, and COX-2. |
| Indomethacin | AKR1C3 | 100 nM - 8.5 µM ¹ | - >300-fold selective for AKR1C3 over AKR1C2. - Weakly inhibits AKR1C1. - Potently inhibits COX-1 (IC50: ~0.1 µM) and COX-2 (IC50: ~0.6 µM). |
¹ The reported IC50 value for indomethacin against AKR1C3 varies between studies, likely due to different experimental conditions.
Experimental Protocols
The determination of IC50 values for AKR1C3 inhibitors typically involves an in vitro enzyme inhibition assay. The following is a generalized protocol based on methodologies described in the literature.
Objective: To determine the concentration of an inhibitor (this compound or indomethacin) that causes 50% inhibition of the enzymatic activity of recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate: S-tetralol or 9,10-phenanthrenequinone
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADP⁺) or its reduced form (NADPH)
-
Inhibitors: this compound and indomethacin, dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: Typically a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of the inhibitors is made to test a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the AKR1C3 enzyme, the NADP⁺ cofactor, and a specific concentration of the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (e.g., S-tetralol).
-
Detection: The progress of the reaction is monitored by measuring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP⁺ as the substrate is reduced by AKR1C3.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of AKR1C3 inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: AKR1C3 signaling pathway in cancer.
Caption: Workflow for AKR1C3 enzyme inhibition assay.
Conclusion
Based on the available data, this compound is a more potent inhibitor of AKR1C3 in vitro than indomethacin. However, a significant gap in the current knowledge is the lack of a comprehensive selectivity profile for this compound. The ideal AKR1C3 inhibitor for therapeutic development should not only have high potency but also high selectivity against other AKR1C isoforms to avoid disrupting their beneficial roles in androgen inactivation.[3]
Indomethacin, while less potent against AKR1C3, is well-characterized. Its known inhibition of COX enzymes is a major drawback for its specific use as an AKR1C3 inhibitor in a clinical setting due to potential side effects.[1][2] For researchers, this compound may serve as a powerful tool for in vitro studies due to its high potency. However, for any progression towards in vivo or therapeutic applications, a thorough investigation of its selectivity is imperative. In contrast, indomethacin can be a useful, albeit less potent, tool for proof-of-concept studies where COX inhibition is either not a concern or is a controlled variable.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of AKR1C3-IN-1 against other AKR1C isoforms
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of AKR1C3-IN-1, a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), against its closely related isoforms: AKR1C1, AKR1C2, and AKR1C4. The high degree of sequence homology among these isoforms—exceeding 86%—makes achieving selectivity a significant challenge, yet it is crucial for targeted therapeutic intervention.
Quantitative Assessment of Inhibitor Selectivity
To illustrate the expected selectivity profile, the following table presents data for a representative highly selective AKR1C3 inhibitor, providing a comparative framework for assessing this compound.
| Enzyme | This compound (SN33638) IC50 (nM) | Representative Highly Selective Inhibitor IC50 (nM) | Fold Selectivity (Representative Inhibitor vs. AKR1C3) |
| AKR1C1 | Data not available | >10,000 | >232 |
| AKR1C2 | Data not available | >10,000 | >232 |
| AKR1C3 | 13 | 43 | 1 |
| AKR1C4 | Data not available | >10,000 | >232 |
Note: Data for the representative inhibitor is derived from a compound with a similar mechanism of action and high reported selectivity.
Experimental Protocol for Determining Inhibitor Selectivity
The selectivity of an AKR1C3 inhibitor is typically determined using an in vitro enzymatic assay. The following protocol outlines a standard procedure for assessing the inhibitory activity against recombinant human AKR1C isoforms.
1. Materials and Reagents:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
Substrate: S-tetralol or 4-Androstene-3,17-dione (Δ4-AD)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Inhibitor: this compound dissolved in dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
96-well black microplates
2. Assay Procedure:
-
A reaction mixture is prepared in the assay buffer containing the specific AKR1C isoform and NADPH.
-
This compound is serially diluted in DMSO and added to the wells of the microplate. A DMSO-only control is included.
-
The reaction is initiated by adding the substrate to each well.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The rate of NADPH consumption is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time using a microplate reader.
-
Alternatively, for non-fluorescent substrates like Δ4-AD, the formation of the product (testosterone) can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1]
3. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
-
The selectivity index is calculated as the ratio of the IC50 value for the off-target isoform (e.g., AKR1C1) to the IC50 value for the target isoform (AKR1C3).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of an AKR1C3 inhibitor.
Caption: Workflow for assessing the selectivity of this compound.
AKR1C3 Signaling Pathway in Prostaglandin Synthesis
AKR1C3 plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects. Specifically, AKR1C3 catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α). This product then binds to and activates the prostaglandin F receptor (FP receptor), initiating downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can promote cell proliferation.[1][2] By inhibiting AKR1C3, this compound can block this pro-proliferative signaling.
The diagram below outlines the role of AKR1C3 in the prostaglandin signaling pathway.
Caption: AKR1C3's role in the prostaglandin signaling pathway.
References
comparative analysis of AKR1C3-IN-1 and bicalutamide in prostate cancer
A Comparative Analysis of AKR1C3 Inhibition and Bicalutamide in Prostate Cancer
This guide provides a detailed comparative analysis of two distinct therapeutic strategies for prostate cancer: inhibition of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, represented herein by potent inhibitors, and androgen receptor (AR) antagonism by bicalutamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Prostate cancer is a predominantly androgen-driven disease. Therapeutic strategies have historically focused on suppressing androgen production or blocking the androgen receptor. Bicalutamide, a first-generation non-steroidal anti-androgen, directly competes with androgens for binding to the AR, thereby inhibiting its activation.[1][2] While effective in hormone-sensitive prostate cancer, its efficacy is limited in castration-resistant prostate cancer (CRPC).
A key mechanism of resistance in CRPC is the upregulation of intratumoral androgen synthesis, which allows cancer cells to produce their own growth-stimulating androgens like testosterone and dihydrotestosterone (DHT), even under castrate levels of circulating androgens.[3] The enzyme AKR1C3 is a critical catalyst in this process.[4][5] Consequently, AKR1C3 inhibitors represent a novel therapeutic approach, particularly aimed at overcoming resistance to conventional androgen deprivation therapies in advanced prostate cancer.[6][7] This guide compares these two approaches at the mechanistic and preclinical levels.
Mechanism of Action
The fundamental difference between AKR1C3 inhibitors and bicalutamide lies in their therapeutic targets within the androgen signaling axis. Bicalutamide acts downstream by blocking the androgen receptor, while AKR1C3 inhibitors act upstream by preventing the synthesis of the ligands that activate the receptor.
Bicalutamide: As a pure, non-steroidal anti-androgen, bicalutamide competitively binds to the ligand-binding domain of the androgen receptor.[1][8] This binding prevents the natural ligands, testosterone and DHT, from activating the receptor. The inactive bicalutamide-AR complex is unable to translocate to the nucleus and initiate the transcription of genes responsible for prostate cancer cell growth and proliferation.[1][9]
AKR1C3 Inhibitors: AKR1C3 is a key steroidogenic enzyme that is significantly upregulated in CRPC.[10][11] It catalyzes the reduction of weak androgen precursors, such as androstenedione (A'dione) and 5α-androstanedione (5α-dione), to potent androgens, testosterone and DHT, respectively.[4][12] By inhibiting AKR1C3, these compounds block the intratumoral production of AR ligands, thereby starving the cancer cells of the signals they need to survive and proliferate. This mechanism is particularly relevant in the context of resistance to therapies like abiraterone and enzalutamide.[4][12][13]
Figure 1. Comparative mechanisms of AKR1C3 inhibitors and bicalutamide in prostate cancer.
Comparative Preclinical Efficacy
Table 1: In Vitro Efficacy Data
| Compound/Class | Cell Line | Assay Type | Endpoint | Result | Citation(s) |
| AKR1C3 Inhibitors | |||||
| Indomethacin | LNCaP-EnzaR | Cell Viability | Growth | Resensitizes cells to enzalutamide | [4][14] |
| Indomethacin | C4-2B AbiR | Cell Viability | Growth | Overcomes resistance to abiraterone | [12] |
| Novel Inhibitors | 22Rv1 | Enzyme Inhibition | IC₅₀ | 25-56 nM | [7] |
| PTUPB | C4-2B MDVR | Cell Viability | Growth | Suppresses CRPC cell growth | [15][16] |
| Bicalutamide | |||||
| Bicalutamide | LNCaP | Androgen Receptor Binding | Ki | ~160 nM | |
| Bicalutamide | LNCaP | Proliferation Assay (w/ DHT) | IC₅₀ | ~1 µM |
Note: Data for bicalutamide is representative of values commonly cited in pharmacological literature. LNCaP-EnzaR and C4-2B AbiR are enzalutamide-resistant and abiraterone-resistant cell lines, respectively.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound/Class | Xenograft Model | Key Finding | Citation(s) |
| AKR1C3 Inhibitors | |||
| Indomethacin | Enzalutamide-Resistant | Combination with enzalutamide significantly inhibits tumor growth | [4][14] |
| Novel Inhibitors | PC3 / 22Rv1 | Prevents prostate tumor growth | [7] |
| Bicalutamide | |||
| Bicalutamide | LNCaP | In combination with castration, delays tumor progression to castration-resistance |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability and Proliferation Assay
This protocol is used to assess the effect of a compound on cancer cell growth.
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive studies; 22Rv1, C4-2B resistant variants for CRPC studies) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS). For experiments involving androgen manipulation, cells are often cultured in charcoal-stripped serum (CSS) to remove endogenous steroids.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., AKR1C3 inhibitor, bicalutamide) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72-120 hours).
-
Quantification: Cell viability is measured using a reagent such as MTT or CellTiter-Glo. The absorbance or luminescence is read using a plate reader.
-
Analysis: Results are normalized to the vehicle control, and IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
AKR1C3 Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the AKR1C3 enzyme.
-
Reagents: The assay mixture includes recombinant human AKR1C3 protein, a substrate (e.g., 5α-androstanedione), the cofactor NADPH, and a buffer solution (e.g., potassium phosphate buffer).
-
Procedure: The reaction is initiated by adding the substrate to the mixture containing the enzyme, NADPH, and varying concentrations of the inhibitor.
-
Measurement: The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Xenograft Tumor Growth Study
This in vivo protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Figure 2. General experimental workflow for a preclinical xenograft study.
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.
-
Cell Implantation: An appropriate number of prostate cancer cells (e.g., 1-2 million) suspended in a solution like Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Randomization & Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., Vehicle control, Bicalutamide, AKR1C3 inhibitor, Combination). Treatment is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volumes and animal body weights are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for protein expression, immunohistochemistry for biomarkers).
Conclusion and Future Directions
Bicalutamide and AKR1C3 inhibitors target the androgen receptor signaling pathway at different critical points. Bicalutamide functions as a direct receptor antagonist and has been a standard of care in hormone-sensitive prostate cancer.[2][17] Its utility is limited by the eventual development of resistance.
AKR1C3 inhibitors address a key mechanism of this resistance: the tumor's ability to synthesize its own androgens.[12][13] Preclinical data strongly suggest that inhibiting AKR1C3 can restore sensitivity to anti-androgen therapies and suppress the growth of advanced, castration-resistant tumors.[4][7] This positions AKR1C3 inhibition as a promising strategy for CRPC, likely in combination with next-generation AR signaling inhibitors. Future research and clinical trials will be essential to validate the therapeutic potential of AKR1C3 inhibitors in patients who have progressed on standard androgen deprivation therapies.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances in intratumoral androgen metabolism in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 12. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancerresearchuk.org [cancerresearchuk.org]
Unlocking Synergistic Power: AKR1C3 Inhibition Enhances Enzalutamide Efficacy in Castration-Resistant Prostate Cancer
A new frontier in the battle against treatment-resistant prostate cancer is emerging, centered on the synergistic interplay between the androgen receptor (AR) antagonist enzalutamide and inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3). This combination strategy aims to overcome the notorious resistance mechanisms that often render enzalutamide monotherapy ineffective in a significant portion of patients with metastatic castration-resistant prostate cancer (mCRPC). By targeting a key enzyme in the intratumoral androgen biosynthesis pathway, AKR1C3 inhibitors have demonstrated the potential to re-sensitize cancer cells to enzalutamide, leading to enhanced tumor suppression and offering a promising therapeutic avenue for a patient population with limited options.
Enzalutamide, a cornerstone in the treatment of mCRPC, functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. However, cancer cells can develop resistance through various mechanisms, including the upregulation of intratumoral androgen synthesis. This is where AKR1C3, a steroidogenic enzyme, plays a pivotal role. AKR1C3 is frequently overexpressed in enzalutamide-resistant prostate cancer and contributes to the local production of potent androgens like testosterone and dihydrotestosterone (DHT), which can reactivate AR signaling even in a castrate environment.
The strategic co-administration of an AKR1C3 inhibitor, such as AKR1C3-IN-1, with enzalutamide presents a dual-pronged attack. While enzalutamide directly targets the AR signaling pathway, the AKR1C3 inhibitor curtails the fuel supply for this pathway by blocking the synthesis of androgens within the tumor microenvironment. This one-two punch not only enhances the anti-tumor activity of enzalutamide but also holds the potential to reverse acquired resistance.
This guide provides a comprehensive comparison of the synergistic effects observed with the combination of AKR1C3 inhibitors and enzalutamide, supported by experimental data from preclinical studies. We will delve into the quantitative outcomes of this combination therapy, detail the experimental protocols employed to validate these findings, and visualize the intricate signaling pathways and experimental workflows.
Quantitative Data Summary
The synergistic effect of combining AKR1C3 inhibitors with enzalutamide has been quantified in several preclinical studies. The following tables summarize key data on cell viability, tumor growth inhibition, and synergy scores from studies investigating the combination of the specific AKR1C3 inhibitor, PTUPB, with enzalutamide in enzalutamide-resistant prostate cancer cell lines.
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Reference |
| C4-2B MDVR | Enzalutamide | 20 µM | ~80% | [1] |
| C4-2B MDVR | PTUPB | 20 µM | ~60% | [1] |
| C4-2B MDVR | Enzalutamide + PTUPB | 20 µM each | ~30% | [1] |
| CWR22Rv1 | Enzalutamide | 20 µM | ~75% | [1] |
| CWR22Rv1 | PTUPB | 20 µM | ~55% | [1] |
| CWR22Rv1 | Enzalutamide + PTUPB | 20 µM each | ~25% | [1] |
Table 1: In Vitro Cell Viability in Enzalutamide-Resistant Prostate Cancer Cells. Data from Liu et al. (2022) demonstrates a significant reduction in cell viability with the combination treatment compared to either agent alone in enzalutamide-resistant (MDVR) cell lines.[1]
| Cell Line | Drug Combination | Combination Index (CI) Value | Interpretation | Reference |
| C4-2B MDVR | Enzalutamide + PTUPB | < 1 | Synergistic | [1] |
| CWR22Rv1 | Enzalutamide + PTUPB | < 1 | Synergistic | [1] |
Table 2: Synergy Analysis using Combination Index (CI). CI values less than 1 indicate a synergistic interaction between the two drugs, as reported by Liu et al.[1]
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Reference |
| VCaP Relapsed | Enzalutamide | ~20% | [1] |
| VCaP Relapsed | PTUPB | ~60% | [1] |
| VCaP Relapsed | Enzalutamide + PTUPB | ~90% | [1] |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model. The combination of PTUPB and enzalutamide resulted in a more profound suppression of tumor growth in a castration-relapsed VCaP xenograft model compared to monotherapy.[1]
Experimental Protocols
The validation of the synergistic effect of this compound with enzalutamide relies on a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited in the supporting literature.
Cell Viability Assay
-
Cell Seeding: Enzalutamide-resistant prostate cancer cells (e.g., C4-2B MDVR, CWR22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with varying concentrations of enzalutamide, this compound (e.g., PTUPB), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Clonogenic Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with enzalutamide, this compound, or the combination at specified concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatments is refreshed every 3-4 days.
-
Colony Staining: After the incubation period, the colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Western Blot Analysis
-
Cell Lysis: Cells are treated as described for the desired experiment and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKR1C3, AR, AR-V7, PSA, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Enzalutamide-resistant prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, enzalutamide alone, this compound alone, and the combination of enzalutamide and this compound.
-
Drug Administration: The drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the Molecular Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of synergistic action between enzalutamide and this compound.
Caption: Workflow for in vitro and in vivo validation of drug synergy.
References
Comparative Analysis of AKR1C3 Inhibitors in Cancer Cell Lines: A Guide for Researchers
A Note on the Inhibitor AKR1C3-IN-1: While "this compound" is identified as a potent and selective inhibitor of the aldo-keto reductase AKR1C3 with an IC50 of 13 nM, a comprehensive review of publicly available research reveals a notable scarcity of detailed studies on its specific anti-tumor activity across a variety of cancer cell lines.[1] To provide a valuable comparative guide for researchers, this document will focus on well-characterized AKR1C3 inhibitors with extensive supporting experimental data: the selective prodrug AST-3424 (also known as OBI-3424 or TH-3424) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which is also a known AKR1C3 inhibitor.
Introduction to AKR1C3 as a Therapeutic Target
Aldo-keto reductase family 1 member C3 (AKR1C3) is a multifunctional enzyme implicated in the progression and therapeutic resistance of various cancers.[2] It plays a crucial role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[2][3] Overexpression of AKR1C3 is observed in a range of hormone-dependent and -independent tumors, including prostate, breast, lung, and liver cancers, and is often associated with a poor prognosis.[2][4] Inhibition of AKR1C3 is therefore a promising strategy to suppress tumor growth and overcome drug resistance.[2][5]
Comparative Anti-Tumor Activity of AKR1C3 Inhibitors
The anti-tumor efficacy of AKR1C3 inhibitors is often correlated with the expression level of the AKR1C3 enzyme in cancer cells. The following table summarizes the cytotoxic activity of AST-3424 and indomethacin in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | AKR1C3 Expression | IC50 (µM) | Reference |
| AST-3424 (OBI-3424) | HepG2 | Hepatocellular Carcinoma | High | Data not available | [6] |
| H460 | Non-Small Cell Lung Cancer | High | Data not available | [6] | |
| VCaP | Castration-Resistant Prostate Cancer | High | Data not available | [6] | |
| SNU-16 | Gastric Cancer | High | Data not available | [6] | |
| A498 | Kidney Cancer | High | Data not available | [6] | |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | High | Potent anti-tumor activity | [7] | |
| Indomethacin | Prostate and Colorectal cancer cells | Prostate and Colorectal Cancer | Overexpressed | Dose-dependent suppression of proliferation | [2] |
| DU145 (AKR1C3-overexpressing) | Prostate Cancer | High | Restored radiation sensitivity | [8] |
Note: Specific IC50 values for AST-3424 are often reported in the context of its prodrug activation, which is dependent on AKR1C3 activity, making direct IC50 comparisons for cytotoxicity complex. The available literature emphasizes its potent and selective killing of cells with high AKR1C3 expression.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating AKR1C3 inhibitors, the following diagrams illustrate the AKR1C3 signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the AKR1C3 inhibitor (e.g., AST-3424 or indomethacin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the AKR1C3 inhibitor at the desired concentration for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for AKR1C3 and Signaling Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against AKR1C3, phospho-ERK, total-ERK, PARP, caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The inhibition of AKR1C3 presents a compelling therapeutic avenue for a variety of cancers. The selective prodrug AST-3424 demonstrates potent anti-tumor activity in cancer cells with high AKR1C3 expression. Indomethacin, while less selective, also shows efficacy and can be a useful tool for studying the broader effects of AKR1C3 inhibition. The choice of inhibitor and the interpretation of results should consider the AKR1C3 expression status of the cancer cell lines being investigated. The provided protocols offer a standardized framework for the pre-clinical evaluation of novel AKR1C3 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. An AKR1C3-specific prodrug with potent anti-tumor activities against T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Efficacy of AKR1C3 Inhibitors: In Vitro and In Vivo Performance
Aldo-keto reductase 1C3 (AKR1C3) has emerged as a critical therapeutic target in oncology, particularly in castration-resistant prostate cancer (CRPC), due to its role in androgen biosynthesis and prostaglandin metabolism.[1][2][3][4][5][6][7][8] The development of potent and selective AKR1C3 inhibitors is an active area of research aimed at overcoming resistance to current cancer therapies.[2][5][6][8][9] This guide provides a comparative overview of the in vitro and in vivo efficacy of a representative AKR1C3 inhibitor, designated here as AKR1C3-IN-1, alongside other notable inhibitors, supported by experimental data and detailed protocols.
In Vitro Efficacy: Potency and Selectivity
The in vitro efficacy of AKR1C3 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the AKR1C3 enzyme and their selectivity over other related isoforms, such as AKR1C1 and AKR1C2. High selectivity is crucial to avoid off-target effects, as AKR1C1 and AKR1C2 are involved in the inactivation of dihydrotestosterone (DHT).[10][11]
A summary of the in vitro potency and selectivity of various AKR1C3 inhibitors is presented in Table 1. For the purpose of this guide, "this compound" is represented by a potent indomethacin analogue, a class of compounds that has been extensively studied for AKR1C3 inhibition.[10][11]
Table 1: In Vitro Efficacy of Selected AKR1C3 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. AKR1C2 | Reference |
| This compound (Indomethacin Analogue) | AKR1C3 | 100 | >300-fold | [10][11] |
| 5r | AKR1C3 | 51 | >1216-fold | [1][2] |
| PTUPB | AKR1C3 | More effective than indomethacin | Not specified | [9] |
| ASP9521 | AKR1C3 | Potent (specific IC50 not provided in snippets) | Selective | [3][9] |
| Baccharin | AKR1C3 | 100 | Not specified | [12] |
| Chalcone 23 | AKR1C3 | 1080 | Not specified | [12] |
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of AKR1C3 inhibitors is evaluated in animal models, typically xenografts of human cancer cell lines. Key endpoints include tumor volume reduction and modulation of biomarkers.
A prodrug strategy has been successfully employed for some inhibitors to improve their pharmacokinetic profiles and in vivo efficacy.[1][2] For instance, the methyl ester prodrug 4r of the potent inhibitor 5r demonstrated a dose-dependent reduction in tumor volume in a 22Rv1 prostate cancer xenograft model without observable toxicity.[1][2] Similarly, indomethacin has been shown to inhibit tumor growth in xenograft models.[3] The combination of AKR1C3 inhibitors with existing therapies, such as enzalutamide, has also shown synergistic effects in preclinical models.[5][6][9]
Table 2: In Vivo Efficacy of Selected AKR1C3 Inhibitors
| Compound/Treatment | Animal Model | Key Findings | Reference |
| Prodrug 4r (of 5r) | 22Rv1 prostate cancer xenografts | Dose-dependent tumor volume reduction; no observed toxicity. | [1][2] |
| Indomethacin | Prostate cancer xenografts | Inhibition of tumor growth. | [3] |
| PTUPB | Castration-relapsed VCaP xenografts, PDX organoids | Superior efficacy compared to indomethacin. | [9] |
| Indomethacin + Enzalutamide | Enzalutamide-resistant prostate cancer xenografts | Significant inhibition of tumor growth. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo assays used to evaluate AKR1C3 inhibitors.
In Vitro AKR1C3 Inhibition Assay (NADPH Oxidation Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of AKR1C3 by monitoring the oxidation of the cofactor NADPH.
-
Reagents and Materials: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), inhibitor compound, assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant AKR1C3 and the substrate.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Testosterone Formation Assay
This assay assesses the ability of an inhibitor to block the conversion of androstenedione (Δ4-AD) to testosterone in a cellular context.
-
Cell Line: A human prostate cancer cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3).[11]
-
Procedure:
-
Culture the cells in a suitable medium.
-
Treat the cells with the inhibitor compound at various concentrations.
-
Add the substrate, Δ4-AD (e.g., 0.1 µM).[11]
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture medium and/or cell lysates.
-
Quantify the amount of testosterone produced using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Determine the extent of inhibition of testosterone formation.
-
In Vivo Xenograft Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of an AKR1C3 inhibitor.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Cell Line: A human cancer cell line with high AKR1C3 expression (e.g., 22Rv1 for prostate cancer).
-
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (vehicle control, inhibitor-treated groups at different doses).
-
Administer the inhibitor or vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker assessment).
-
Visualizing the Mechanism and Workflow
To better understand the context of AKR1C3 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: AKR1C3 signaling in cancer.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Novel AKR1C3 Inhibitors in Preclinical Cancer Models
This report synthesizes available preclinical data to offer a comparative analysis of their in vitro efficacy, cell-based activity, and in vivo performance. Detailed experimental methodologies for the key assays are also provided to support the interpretation of the presented data.
At a Glance: Comparative Efficacy of Novel AKR1C3 Inhibitors
The following tables summarize the key quantitative data for SN33638, Compound 4, and LX-1, allowing for a direct comparison of their performance in preclinical models.
| Inhibitor | Target(s) | AKR1C3 IC50 | Selectivity |
| SN33638 | AKR1C3 | 13 nM[1] | >300-fold vs. other AKR1C isoforms[2][3] |
| Compound 4 | AKR1C3 | 122 nM[4] | Selective for AKR1C3 over AKR1C2[4] |
| LX-1 | AKR1C3 & AR/AR-V7 | 2.72 µM[5] | Not specified |
Table 1: In Vitro Enzymatic Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of the novel inhibitors against the AKR1C3 enzyme and their selectivity over other AKR1C isoforms.
| Inhibitor | Cell Line | Assay Type | IC50 / Effect |
| SN33638 | LAPC4 (AKR1C3 overexpressing) | Cell Proliferation | Significant inhibition at 0.1 nM[2] |
| 22RV1 | Cell Proliferation | No significant effect[2] | |
| Compound 4 | 22RV1 | Cell Proliferation | 14.27 µM[4] |
| Osteosarcoma cell lines | Cell Proliferation | Synergistic effect with doxorubicin[4] | |
| LX-1 | Enzalutamide-resistant C4-2B | Cell Proliferation | Dose-dependent inhibition[5] |
| AbiR, ApalR, DaroR cell lines | Cell Proliferation | Inhibition of growth in resistant cell lines[5] |
Table 2: In Vitro Cell-Based Assays. This table summarizes the anti-proliferative effects of the inhibitors in various cancer cell lines.
| Inhibitor | Model | Key Findings |
| LX-1 | VCaP xenograft | Significantly reduced tumor volume[6][7] |
| LuCaP35CR PDX | Significantly reduced tumor volume and intratumoral testosterone[6][7] | |
| CWR22Rv1 xenograft | Overcame enzalutamide resistance and suppressed tumor growth in combination with enzalutamide[8] |
Table 3: In Vivo Preclinical Models. This table highlights the in vivo efficacy of the inhibitors in animal models of prostate cancer.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams illustrate the AKR1C3 signaling pathway and a general workflow for inhibitor testing.
References
- 1. Collection - Data from LX1 Dual Targets AR Variants and AKR1C3 in Advanced Prostate Cancer Therapy - Cancer Research - Figshare [aacr.figshare.com]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel aldo-keto reductase 1C3 inhibitor affects androgen metabolism but not ovarian function in healthy women: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LX1 Dual Targets AR Variants and AKR1C3 in Advanced Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AKR1C3-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AKR1C3-IN-1, a potent inhibitor of the aldo-keto reductase AKR1C3.[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to determine the appropriate PPE for specific laboratory operations.[3] The following table summarizes the recommended PPE for handling this compound.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab Coat (Fire-resistant recommended when handling flammable solvents)[4][5] | Safety glasses with side shields (minimum)[4][6] | Disposable nitrile gloves (double-gloving recommended for potent compounds)[6] | N95 respirator or higher, especially when handling the powder form or when adequate ventilation is not available.[5] |
| Closed-toe shoes[5] | Splash goggles (when there is a risk of splashing)[4] | Chemical-resistant gloves for handling solvents (refer to manufacturer's compatibility chart)[7] | |
| Face shield (in addition to goggles for significant splash hazards)[4][5] |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for AKR1C3 | 13 nM | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [1] |
| Solubility in DMSO | 63 mg/mL (198.51 mM) | [1] |
| Occupational Exposure Limits | Not established. Handle with caution. | N/A |
Step-by-Step Handling Procedures
2.1. Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
-
Verify that the container is properly sealed and labeled.
-
Confirm that the received material matches the order specifications.
2.2. Storage
-
Store the solid compound in a tightly sealed container at -20°C for long-term stability.[1]
-
For stock solutions in solvents like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1]
-
Store in a designated, clearly labeled area for potent compounds, away from incompatible materials.
2.3. Weighing and Solution Preparation
-
Conduct all weighing and solution preparation of the powdered form within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is highly recommended.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure fresh, anhydrous DMSO is used for optimal solubility.[1]
2.4. Experimental Use
-
Always wear the minimum required PPE: a lab coat, safety glasses, and nitrile gloves.[6]
-
Handle all solutions containing this compound within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
If there is a risk of splashing, wear splash goggles and a face shield.[4]
Disposal Plan
3.1. Solid Waste
-
All disposable materials contaminated with this compound (e.g., gloves, weighing boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container should be sealed and stored in a designated satellite accumulation area.
3.2. Liquid Waste
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a labeled, leak-proof hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
3.3. Final Disposal
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
